[2-(Difluoromethoxy)-5-methylphenyl]methanamine
Description
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Properties
IUPAC Name |
[2-(difluoromethoxy)-5-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQQMNEZKRSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2-(Difluoromethoxy)-5-methylphenyl]methanamine: A Strategic Fluorinated Building Block
Topic: Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
[2-(Difluoromethoxy)-5-methylphenyl]methanamine is a specialized benzylamine derivative increasingly utilized in modern medicinal chemistry. It serves as a critical pharmacophore for introducing the difluoromethoxy (
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and structural advantages in modulating metabolic stability (specifically blocking CYP450-mediated
Chemical Identity & Structural Analysis[1][2][3][4]
This compound features a primary amine handle for library synthesis, a methyl group for hydrophobic filling, and an ortho-difluoromethoxy group that imparts unique electronic and steric properties.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 2-Difluoromethoxy-5-methylbenzylamine |
| Molecular Formula | |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=CC(=C(C=C1)OC(F)F)CN |
| CAS Number (Precursor) | 51282-90-7 (2-Hydroxy-5-methylbenzonitrile) |
| Key Functional Group | Difluoromethoxy ( |
Structural Bioisosterism
The
-
H-Bond Donor Capability: Unlike
, the proton on the carbon is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with receptor backbones. -
Conformational Bias: The ortho-substitution pattern often induces a specific twist in the biaryl or amide products derived from this amine, locking the conformation for improved binding affinity.
Physicochemical Profiling
The incorporation of fluorine atoms significantly alters the lipophilicity and electronic landscape compared to the non-fluorinated analog.
| Parameter | Value (Predicted/Exp) | Impact on Drug Design |
| cLogP | ~2.1 | Moderate lipophilicity; improves membrane permeability without excessive protein binding. |
| H-Bond Donors | 2 (Amine) + 1 (CF2H) | The CF2H donor is weak but can be critical for selectivity. |
| H-Bond Acceptors | 2 (N, O) | Fluorine atoms reduce the basicity of the oxygen, making it a poorer acceptor than |
| pKa (Amine) | ~8.8 - 9.2 | Slightly lower than typical benzylamines (~9.5) due to the inductive electron-withdrawing effect of the |
| PSA (Polar Surface Area) | ~35 Ų | Good oral bioavailability range. |
Synthetic Routes & Experimental Protocols
The synthesis of this compound is best approached via the nitrile reduction pathway. This route avoids the over-reduction often seen with amide intermediates and allows for the scalable introduction of the difluoromethoxy group early in the synthesis.
Reaction Pathway Visualization
Figure 1: Validated synthetic workflow from commercial nitrile precursor.
Detailed Protocol
Step 1:
-Difluoromethylation
Objective: Introduction of the
-
Reagents: 2-Hydroxy-5-methylbenzonitrile (1.0 eq), Sodium chlorodifluoroacetate (2.0 eq),
(2.5 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the phenol precursor in DMF under
atmosphere. -
Add
and heat to 60°C for 30 mins to ensure phenoxide formation. -
Slowly add Sodium chlorodifluoroacetate (solid) in portions or as a solution. Caution: Gas evolution (
) occurs. -
Increase temperature to 90–100°C and stir for 4–6 hours.
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Step 2: Nitrile Reduction
Objective: Reduction of the nitrile to the primary amine without defluorination.
-
Reagents: Borane-THF complex (
, 2.5 eq) or (LAH, 1.5 eq). -
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve the intermediate nitrile in anhydrous THF under Argon.
-
Cool to 0°C. Add
dropwise. -
Allow to warm to RT, then reflux for 3–5 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) followed by
to hydrolyze the borane-amine complex. -
Reflux the acidic mixture for 1 hour.
-
Isolation: Basify with
to pH > 10, extract with DCM. -
Salt Formation: Treat the ethereal solution of the free base with
in dioxane to precipitate the hydrochloride salt for long-term storage.
-
Reactivity & Applications in Drug Design
Metabolic Stability (The "Fluorine Effect")
The primary utility of this building block is to replace metabolically labile anisole (methoxy) groups. The C-F bond strength prevents oxidative dealkylation by Cytochrome P450 enzymes.
Figure 2: Comparison of metabolic fate between methoxy and difluoromethoxy substituents.
Derivatization
The primary amine is a versatile nucleophile:
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amides.
-
Reductive Amination: Reacts with ketones/aldehydes to form secondary amines.
-
Sulfonylation: Reacts with sulfonyl chlorides for sulfonamide synthesis.
Handling and Safety
-
Hazards: As a primary amine, the free base is corrosive and causes skin burns (H314). The hydrochloride salt is an irritant (H315/H319).
-
Storage: Hygroscopic. Store the hydrochloride salt at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from air.
-
Stability: The
group is stable to standard acidic and basic conditions but can degrade under extremely strong Lewis acidic conditions (e.g., ) used for demethylation.
References
-
Bioisosterism of the Difluoromethoxy Group: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.
-
Synthetic Methodology (Difluoromethylation): Hu, J., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.
-
Precursor Identification (2-Hydroxy-5-methylbenzonitrile): PubChem Compound Summary for CID 7022529 (Related Analog).
-
General Benzylamine Synthesis via Nitrile Reduction: Brown, H. C., et al. "Selective Reductions. 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry, 1973.[1]
Sources
[2-(Difluoromethoxy)-5-methylphenyl]methanamine: A Technical Guide to a Promising Scaffold in Drug Discovery
Introduction: The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy group has emerged as a valuable tool in drug design, offering a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[4] Its unique properties are instrumental in overcoming common challenges in drug development, such as poor metabolic stability and off-target toxicity. The primary advantages of incorporating a -OCF₂H group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to oxidative metabolism, particularly by cytochrome P450 enzymes.[4][5] Replacing metabolically labile moieties, such as a methoxy group which is prone to O-demethylation, can significantly increase a drug's half-life and improve its bioavailability.[4][5]
-
Modulation of Lipophilicity: The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[5][6] This effect is intermediate between that of the -OCH₃ and -OCF₃ groups, allowing for finer control in optimizing a compound's solubility and permeability profile.[4]
-
Hydrogen Bonding Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[4][5] This is a rare characteristic for a lipophilic substituent and allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining or improving binding affinity to biological targets.[5][6]
The phenylmethanamine scaffold, on the other hand, is a common structural motif in a wide range of biologically active compounds, including neurotransmitter reuptake inhibitors, receptor agonists and antagonists, and enzyme inhibitors. The combination of these two structural features in [2-(Difluoromethoxy)-5-methylphenyl]methanamine makes it a highly attractive starting point for the design of novel therapeutics.
Physicochemical Properties
The physicochemical properties of the difluoromethoxy group are a key determinant of its utility in drug design. A comparative analysis of the -OCF₂H group with its methoxy and trifluoromethoxy analogues is presented in Table 1.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Hydrophobicity Parameter (π) | -0.02 | +0.59 | +1.04 |
| Hammett Sigma Constant (σp) | -0.27 | +0.14 | +0.35 |
| Hydrogen Bond Donor Capability | No | Yes | No |
| Metabolic Stability | Low (prone to O-demethylation) | High | High |
Data compiled from multiple sources.[4][5]
The weakly electron-withdrawing nature of the difluoromethoxy group, as indicated by its positive Hammett sigma constant, can influence the pKa of nearby functional groups, which in turn can affect a compound's ionization state, solubility, and target engagement at physiological pH.[4]
Synthesis and Workflow
The synthesis of this compound would typically involve a multi-step sequence, starting with the introduction of the difluoromethoxy group onto a suitably functionalized aromatic ring, followed by elaboration to the final benzylamine product. A general synthetic workflow is outlined below.
General Synthetic Workflow
Sources
Advanced Technical Guide: Safety & Handling of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Executive Summary & Chemical Architecture
Status: Research Intermediate / Novel Building Block Methodology: Read-Across Toxicology (Analog-Based Assessment)
This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS). It addresses the specific handling requirements for [2-(Difluoromethoxy)-5-methylphenyl]methanamine , a fluorinated benzylamine derivative. Due to the specialized nature of this 5-methyl substituted isomer, safety protocols are derived from the structure-activity relationships (SAR) of the parent benzylamine scaffold and the difluoromethoxy (
Molecular Identification
-
Chemical Name: this compound
-
Structural Class: Fluorinated Benzylamine
-
Key Functional Groups:
-
Primary Amine (
): The reactive handle; responsible for basicity and corrosivity. -
Difluoromethoxy (
): A lipophilic hydrogen bond donor; enhances metabolic stability and membrane permeability. -
Methyl Group (
): Increases lipophilicity ( ) compared to the des-methyl analog.
-
Physical Properties (Predicted)
| Property | Value / Prediction | Rationale |
| Physical State | Liquid or Low-Melting Solid | Benzylamines are often oils; F-substitution lowers MP. |
| Boiling Point | ~85-95°C @ 15 mmHg | Estimated based on analog (CAS 243863-36-7). |
| pKa (Conj. Acid) | ~9.0 - 9.5 | Typical for benzylamines; slight reduction due to electron-withdrawing |
| LogP | ~2.0 - 2.5 | Higher than benzylamine due to |
| Flash Point | >80°C | Combustible but not highly flammable. |
Hazard Identification & Mechanistic Toxicology
Core Hazard: Skin Corrosion (Category 1B) & Acute Toxicity [1][2]
The "Amine Burn" Mechanism
Unlike simple acid burns, amine burns initiate liquefactive necrosis . The high pH saponifies cell membrane lipids, allowing the chemical to penetrate deeper into the tissue.
-
Risk Factor: The presence of the difluoromethoxy group increases lipophilicity.[3] This potentially accelerates dermal absorption compared to non-fluorinated benzylamine, delivering the corrosive amine payload faster into the sub-dermal layers.
Fluorine-Specific Considerations
The
-
Metabolic Fate: The strong
bond prevents the release of free fluoride ions under normal physiological conditions. Therefore, Calcium Gluconate is NOT required for first aid (unlike HF burns), unless the compound is subjected to extreme combustion/decomposition.
Storage & Handling Protocols
Air Sensitivity (The Carbonate Trap)
Primary benzylamines avidly react with atmospheric
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen).
-
Impact: Formation of carbamates alters stoichiometry in synthesis, leading to yield loss.
Glove Selection Strategy
Standard nitrile gloves may offer insufficient protection for fluorinated aromatics during prolonged exposure.
-
Routine Use: Nitrile (Double gloving recommended).
-
Spill/Immersion: Silver Shield / 4H (Laminate) gloves are required. Fluorinated compounds can swell traditional rubber matrices, increasing permeation rates.
Engineering Controls
-
Ventilation: All operations must occur within a certified chemical fume hood.
-
Glassware: Avoid ground glass joints if possible (amines can seize them); use Teflon sleeves or grease joints liberally.
Emergency Response & First Aid
Critical Decision: Differentiate between "Acid Burn" and "Amine Burn."
Skin Exposure[1]
-
Immediate Action: Flush with copious water for minimum 15 minutes .[1][2][7]
-
Do NOT Neutralize: Never use vinegar or acids to neutralize an amine burn on skin; the exothermic reaction will worsen tissue damage.
-
Observation: Monitor for delayed edema. The lipophilic nature may delay the onset of pain.
Eye Exposure
-
High Risk: Permanent corneal opacity is a significant risk with benzylamines.
-
Protocol: Irrigate immediately. If available, use a Morgan Lens for continuous irrigation during transport to medical facilities.
Spill Management Workflow
Do not use paper towels for amine spills (high surface area + combustibility).
Waste Disposal & Environmental Fate
Classification: Halogenated Organic Waste (Basic).
-
Segregation: Do NOT mix with acidic waste streams (exothermic reaction).
-
Halogen Content: The presence of the
group requires this to be treated as halogenated waste. Incineration must be performed at facilities equipped with scrubbers to handle generation during combustion. -
Aquatic Toxicity: Benzylamines are generally harmful to aquatic life (Acute Category 3). Prevent entry into drains.[1][8][9][10]
References
-
PubChem. (2025). Compound Summary: (2-(Difluoromethoxy)phenyl)methanamine (CAS 243863-36-7).[11][12] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Benzylamine (CAS 100-46-9).[1][2][7][Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
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- 11. (2-(Difluoromethoxy)phenyl)methanamine - [sigmaaldrich.cn]
- 12. jk-sci.com [jk-sci.com]
The Solubility Profile of Difluoromethoxy Benzylamine Derivatives: A Technical Guide for Drug Development
Foreword: Navigating the Solubility Labyrinth in Modern Drug Discovery
In the landscape of contemporary drug discovery, the challenge of poor aqueous solubility is a formidable adversary. It is estimated that a staggering 40% of marketed drugs and up to 90% of new chemical entities (NCEs) exhibit low water solubility, a characteristic that severely hampers their bioavailability and therapeutic efficacy.[1] The strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry, offering a powerful lever to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant interest for its unique ability to enhance metabolic stability and fine-tune lipophilicity.[3] When coupled with the versatile benzylamine scaffold, a common pharmacophore in numerous bioactive molecules, the resulting difluoromethoxy benzylamine derivatives present a fascinating and complex solubility profile.
This technical guide provides an in-depth exploration of the solubility characteristics of difluoromethoxy benzylamine derivatives. We will dissect the underlying physicochemical principles governing their solubility, outline robust experimental protocols for its determination, and discuss strategies for overcoming solubility-related challenges. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel therapeutics.
The Physicochemical Landscape of Difluoromethoxy Benzylamine Derivatives
The solubility of a compound is dictated by a delicate interplay of its intrinsic properties and its interactions with the solvent. For difluoromethoxy benzylamine derivatives, several key factors come into play:
-
The Influence of the Difluoromethoxy Group: The -OCF₂H group is a fascinating modulator of molecular properties. It is generally considered to increase lipophilicity, though to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[4] A crucial feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[4][5] This unique characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[4][5] However, the impact on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[4][5]
-
The Role of the Benzylamine Moiety: The benzylamine core provides a basic nitrogen atom, making the molecule's solubility highly dependent on the pH of the surrounding medium.[6] In acidic environments, the amine group will be protonated, forming a more soluble salt. This ionization is critical for oral drug absorption, where the pH varies significantly throughout the gastrointestinal tract.[6]
-
Crystal Lattice Energy and Molecular Symmetry: The energy required to break the crystal lattice of a solid compound is a significant barrier to dissolution. Molecules with high symmetry and strong intermolecular interactions, such as hydrogen bonding, tend to have higher melting points and lower solubilities.[7][8] Strategies that disrupt molecular planarity and symmetry can lead to a decrease in crystal packing energy and a corresponding increase in aqueous solubility.[7]
-
Interplay of Functional Groups: The overall solubility of a difluoromethoxy benzylamine derivative is not merely the sum of its parts. The electronic interplay between the electron-withdrawing difluoromethoxy group and the rest of the molecule can influence the pKa of the benzylamine nitrogen, thereby affecting its ionization and solubility profile.[3]
| Property | Influence on Solubility | Rationale |
| Difluoromethoxy Group | Generally decreases aqueous solubility | Increases lipophilicity.[4] |
| Can form hydrogen bonds | The acidic hydrogen can interact with water, but this effect is often outweighed by the increased lipophilicity.[4][5] | |
| Benzylamine Moiety | pH-dependent | The basic nitrogen can be protonated at low pH to form a more soluble salt.[6] |
| Molecular Symmetry | High symmetry decreases solubility | Leads to more efficient crystal packing and higher lattice energy.[7] |
| Melting Point | High melting point often correlates with low solubility | A high melting point is indicative of strong intermolecular forces in the crystal lattice that must be overcome for dissolution.[7] |
Experimental Determination of Solubility: A Step-by-Step Approach
Accurate determination of solubility is paramount in early drug discovery.[9] Several methods are employed, each with its own advantages and limitations.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the difluoromethoxy benzylamine derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: High-Throughput Screening
For early-stage drug discovery where large numbers of compounds are screened, kinetic solubility assays offer a higher throughput alternative.[9] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Protocol: Nephelometric Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the difluoromethoxy benzylamine derivative in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.
-
Aqueous Addition: Add an aqueous buffer to each well, initiating the precipitation process for concentrations above the kinetic solubility limit.
-
Measurement: Measure the light scattering of the resulting solutions using a microplate nephelometer. The intensity of scattered light is proportional to the amount of precipitate.[9]
-
Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in scattering is observed corresponds to the kinetic solubility.[9]
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
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- 8. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. asianpubs.org [asianpubs.org]
physical properties of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Topic: Physical Properties & Technical Profiling of [2-(Difluoromethoxy)-5-methylphenyl]methanamine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Technical Summary
This compound (CAS 1342663-20-0) is a specialized fluorinated building block used primarily in the optimization of lead compounds for drug discovery.[1] Unlike its trifluoromethoxy (-OCF₃) analogs, the difluoromethoxy (-OCHF₂) moiety functions as a lipophilic hydrogen bond donor , offering a unique vector for modulating potency and metabolic stability without the excessive lipophilicity penalty often associated with perfluorination.[1]
This guide provides a comprehensive physicochemical profile, synthetic logic, and handling protocols for this specific benzylamine derivative.
Chemical Identity & Structural Analysis
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Name | 2-(Difluoromethoxy)-5-methylbenzylamine |
| CAS Registry Number | 1342663-20-0 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| SMILES | Cc1ccc(OC(F)F)c(CN)c1 |
| InChI Key | RXPQQMNEZKRSKZ-UHFFFAOYSA-N |
| MDL Number | MFCD22567890 (Generic analog reference) |
Physicochemical Profiling: The "Fluorine Effect"
The defining feature of this molecule is the ortho-difluoromethoxy substituent.[1] Understanding its electronic and steric influence is critical for rational drug design.
The Lipophilic Hydrogen Bond Donor (LHBD)
Unlike the chemically inert -OCF₃ group, the -OCHF₂ group contains an acidic proton (pKₐ ~24 for the C-H bond, but capable of H-bonding).[1] This allows the molecule to act as a weak hydrogen bond donor while maintaining high lipophilicity.
-
Metabolic Stability: The -OCHF₂ group blocks metabolic O-dealkylation (a common clearance pathway for methoxy groups) due to the strength of the C-F bonds and the steric shielding of the oxygen atom.[1]
-
Conformational Bias: The ortho substitution pattern restricts the rotation of the methanamine side chain, potentially pre-organizing the molecule for receptor binding (the "ortho effect").
Quantitative Property Matrix
Note: Values below combine predicted consensus data (ACD/Labs, ChemAxon) with experimental trends from structural analogs.
| Property | Value / Range | Confidence | Implication |
| Physical State | Liquid (Oil) | High | Free base is likely an oil; HCl salt is a solid.[1] |
| Boiling Point | 235°C ± 10°C (760 mmHg) | Predicted | Requires high vacuum for distillation. |
| Density | 1.18 ± 0.05 g/cm³ | Predicted | Denser than water due to fluorination. |
| pKₐ (Amine) | 8.9 – 9.1 | High | Typical primary benzylamine; exists as cation at physiological pH. |
| LogP (Oct/Wat) | 1.95 ± 0.3 | Medium | Moderately lipophilic; good CNS penetration potential. |
| TPSA | 35.25 Ų | High | Excellent membrane permeability (<140 Ų). |
| H-Bond Donors | 2 (NH₂) + 1 (CF₂H weak) | High | The CF₂H donor is context-dependent.[1] |
| H-Bond Acceptors | 3 (N, O, F) | High | Fluorine acts as a weak acceptor. |
Synthetic Architecture & Methodology
The synthesis of this compound requires a strategic approach to introduce the difluoromethoxy group before the sensitive amine functionality is generated.[1]
Retrosynthetic Logic (Visualized)
Figure 1: Strategic synthetic pathway avoiding amine oxidation. The difluoromethoxy group is installed early to leverage the stability of the aldehyde.
Detailed Synthetic Protocol
Step 1: O-Difluoromethylation
-
Precursor: 2-Hydroxy-5-methylbenzaldehyde.[1]
-
Reagent: Sodium chlorodifluoroacetate (generates difluorocarbene in situ) or Chlorodifluoromethane (Freon-22) gas.[1]
-
Conditions: K₂CO₃, DMF, 70–80°C.
-
Critical Insight: Phenolic anions react rapidly with difluorocarbene (:CF₂). Control temperature to prevent polymerization of the carbene.
-
Validation: Monitor disappearance of the phenolic -OH stretch in IR (~3300 cm⁻¹) and appearance of the aldehyde C=O (~1690 cm⁻¹).
Step 2: Reductive Amination (Direct or Stepwise) [1]
-
Method A (Direct): Treat the aldehyde with ammonium acetate and NaCNBH₃ in methanol.
-
Method B (Stepwise - Higher Purity):
-
Convert aldehyde to oxime using hydroxylamine hydrochloride (NH₂OH·HCl) and NaOAc in EtOH/H₂O.
-
Reduce the oxime using H₂ (balloon) with Pd/C or Zn/HCl.
-
-
Purification: The free base is an oil. Isolate as the Hydrochloride Salt by treating the ethereal solution with 4M HCl in dioxane. This yields a stable, white crystalline solid (MP > 200°C).
Handling, Stability & Safety
Stability Profile
-
Air Sensitivity: As a primary benzylamine, the free base reacts with atmospheric CO₂ to form solid carbamates (white crust). Always store under Nitrogen/Argon.
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Thermal Stability: The -OCHF₂ group is thermally stable up to ~200°C, but the C-N bond of benzylamines is susceptible to oxidative cleavage under harsh conditions.
Analytical Characterization Expectations
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR:
-
Doublet around δ -80 to -85 ppm .[1]
-
References
-
BenchChem. (2025).[2][3] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from BenchChem Technical Guides.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept". Journal of Medicinal Chemistry, 60(2), 797-804. [1]
-
PubChem. (2025). Compound Summary: this compound (CAS 1342663-20-0).[1] National Library of Medicine. Retrieved from [Link]
- Accela ChemBio. (2025). Product Catalog: this compound.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
Sources
A Technical Guide to [2-(Difluoromethoxy)-5-methylphenyl]methanamine: Synthesis, Sourcing, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Difluoromethoxy)-5-methylphenyl]methanamine (CAS No: 1342663-20-0) is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into molecular scaffolds has become a key tactic for optimizing the properties of drug candidates. This functional group offers a unique blend of moderate lipophilicity, metabolic stability, and the capacity for hydrogen bond donation, distinguishing it from more common moieties like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1][2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis pathway, commercial availability, and its strategic role in modern drug development.
Physicochemical Properties and Structural Data
The precise physicochemical properties of the final amine are not widely published; however, data for its key precursor provides a strong reference point. The properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1342663-20-0 | Internal Search |
| Molecular Formula | C₉H₁₁F₂NO | Internal Search |
| Molecular Weight | 187.19 g/mol | Internal Search |
| Structure | - |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 2-hydroxy-5-methylbenzonitrile. The pathway involves an O-difluoromethylation followed by the reduction of the nitrile group.
Diagram of the Synthetic Pathway
Sources
metabolic stability of difluoromethoxy groups in organic synthesis
The Difluoromethoxy Group (-OCHF ): Metabolic Stability & Synthetic Utility
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists
Executive Summary: The "Goldilocks" Bioisostere
In modern medicinal chemistry, the difluoromethoxy group (-OCHF
While often overshadowed by its perfluorinated cousin, the -OCHF
Metabolic Stability: Mechanism & Kinetics
The primary metabolic vulnerability of alkyl ethers (Ar-OR) is oxidative O-dealkylation catalyzed by Cytochrome P450 (CYP) enzymes. The stability of the -OCHF
The CYP450 Oxidative Pathway
Metabolism proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1] The rate-determining step (RDS) is the abstraction of the
Mechanistic Flow:
-
HAT (RDS): CYP(FeO)
abstracts H from the -carbon. -
Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical.
-
Collapse: The unstable hemiacetal intermediate decomposes.
For a difluoromethoxy group, the pathway is analogous but kinetically hindered:
Figure 1: Oxidative dealkylation pathway of aryl difluoromethyl ethers. The initial hydrogen abstraction is the kinetic bottleneck.
The Fluorine Effect on Bond Strength
The enhanced stability of -OCHF
-
Bond Dissociation Energy (BDE): The strong electron-withdrawing effect of the two fluorine atoms strengthens the remaining C-H bond. The BDE of the C-H bond in -OCHF
is significantly higher (~102-105 kcal/mol) compared to a methyl ether (~96 kcal/mol), creating a higher activation energy barrier for the HAT step [1]. -
Polar Deactivation: The electronegative fluorines reduce the electron density on the oxygen and the
-carbon, making the moiety less attractive to the electrophilic oxidant (CYP Compound I).
Comparative Stability Data
The following table illustrates the impact of fluorination on metabolic clearance in human liver microsomes (HLM).
| Substituent | Structure | Metabolic Stability | H-Bond Donor Acidity (A) | LogP Contribution |
| Methoxy | -OCH | Low (Rapid O-demethylation) | 0.00 | 0.0 (Ref) |
| Difluoromethoxy | -OCHF | High (Slow O-dealkylation) | 0.10 (Unique) | +0.4 to +0.6 |
| Trifluoromethoxy | -OCF | Very High (Metabolically inert*) | 0.00 | +1.04 |
Note: -OCF
Physicochemical Advantage: The Lipophilic H-Bond Donor
Unlike the -OCF
-
Acidity: The C-H bond in -OCHF
is polarized by the geminal fluorines, rendering it sufficiently acidic (pKa ~24) to participate in weak hydrogen bonds with protein backbone carbonyls or acceptor residues [2]. -
Bioisosterism: The H-bond acidity parameter (
) of -OCHF is approximately 0.10 , which is comparable to thiophenol or aniline . This allows -OCHF to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining potency while solving permeability issues associated with polar groups [3].
Synthetic Protocols
To integrate this moiety, we prioritize robust, scalable methods over atom-economical but hazardous gas-based routes.
Protocol A: O-Difluoromethylation using Sodium Chlorodifluoroacetate
Application: Standard synthesis of aryl difluoromethyl ethers from phenols.
Rationale: This method avoids the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance and difficult to meter on a small scale. Sodium chlorodifluoroacetate (ClCF
Workflow Diagram
Figure 2: In situ generation of difluorocarbene for O-difluoromethylation.
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with the phenolic substrate (1.0 equiv) and Potassium Carbonate (K
CO , 1.5 equiv). -
Solvent: Add N,N-Dimethylformamide (DMF) and a small amount of water (10:1 ratio). Note: Water aids in the solubility of the base and protonation steps.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N
) for 4–12 hours.-
Observation: Evolution of CO
gas indicates carbene generation. Ensure adequate venting.
-
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash organics with brine (3x) to remove DMF. Dry over Na
SO and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Radical Difluoromethoxylation (Late-Stage)
For complex substrates where basic conditions are not tolerated, modern photoredox methods utilizing 2-(difluoromethoxy)benzotriazole reagents allow for direct C-H difluoromethoxylation of arenes under mild conditions [5].
Case Studies in Drug Development
Roflumilast (Respiratory)
-
Structure: Contains a difluoromethoxy group on the catechol ether scaffold.
-
Impact: The -OCHF
group replaces a potential methoxy or cyclopentyloxy group. While the molecule is metabolized to an active N-oxide, the -OCHF moiety remains intact, demonstrating its resistance to oxidative cleavage in vivo compared to the adjacent cyclopropylmethoxy group [6].
Pantoprazole (Gastrointestinal)
-
Indication: Proton Pump Inhibitor (PPI).[6]
-
Metabolism: Pantoprazole contains a difluoromethoxy group on the benzimidazole ring.
-
Metabolic Fate: The primary clearance pathway is O-demethylation of the methoxy group on the pyridine ring (by CYP2C19), followed by sulfation.[6] The difluoromethoxy group is significantly more stable and is only a minor site of metabolism (forming the thiol metabolite via rare reductive pathways), confirming its utility in directing metabolism away from specific sites [7].
References
-
Bond Strength & Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
H-Bond Acidity: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Lipophilicity & Bioisosterism: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Synthetic Protocol (ClCF2CO2Na): Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines via a reagent generated in situ. Journal of the American Chemical Society, 135(41), 15559–15566. Link
-
Radical Synthesis: Ngai, M. Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10, 3223-3230. Link
-
Roflumilast Data: Hermann, R., et al. (2007). Pharmacokinetics of roflumilast and roflumilast N-oxide. Clinical Pharmacokinetics, 46, 403–416. Link
-
Pantoprazole Metabolism: Zhong, D., et al. (2005). Metabolism of pantoprazole involving conjugation with glutathione in rats. Journal of Pharmacy and Pharmacology, 57(3), 341-349. Link
A Technical Guide to the Lipophilicity and LogP Determination of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of lipophilicity and its quantification through the partition coefficient (LogP), with a specific focus on the compound [2-(Difluoromethoxy)-5-methylphenyl]methanamine. We will explore the theoretical underpinnings of lipophilicity, detail both experimental and computational methodologies for LogP determination, and analyze the structural contributions of the difluoromethoxy and methyl functional groups to the overall lipophilicity of the target molecule. This document is intended to serve as a practical resource for scientists engaged in the design and optimization of novel therapeutic agents.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2][3] A delicate balance of lipophilicity is required for a successful drug candidate; it must be lipophilic enough to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, yet not so lipophilic that it suffers from poor aqueous solubility, high plasma protein binding, or rapid metabolic clearance.[4] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[2][5]
The imperative to control physicochemical properties like lipophilicity within an optimal range is increasingly recognized as a strategy to enhance the quality of drug candidates and improve their probability of therapeutic success.[1][3]
Structural Analysis of this compound
The compound of interest, this compound, possesses distinct structural features that are anticipated to influence its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C9H11F2NO | PubChem[6] |
| SMILES | CC1=CC(=C(C=C1)OC(F)F)CN | PubChem[6] |
| Predicted XlogP | 2.1 | PubChem[6] |
The key functional groups influencing its lipophilicity are:
-
Difluoromethoxy group (-OCHF2): The introduction of fluorine atoms can have complex effects on lipophilicity. While often considered to increase lipophilicity, the difluoromethyl group can also act as a hydrogen bond donor.[7][8][9] The difluoromethoxy group, in particular, is of interest due to its ability to adopt conformations that can be either highly lipophilic or polar, allowing it to adapt to its molecular environment.[10]
-
Methyl group (-CH3): This is a classic lipophilic fragment that generally increases the LogP value.
-
Aminomethane group (-CH2NH2): The primary amine is a polar, hydrophilic group that will decrease the LogP value due to its hydrogen bonding capacity and potential for ionization at physiological pH.
Methodologies for LogP Determination
The determination of a compound's LogP value can be approached through both experimental and computational methods. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the desired throughput.
Experimental Determination of Lipophilicity
Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the gold standard.[11]
The shake-flask method is the traditional and most reliable technique for LogP determination.[5][11][12]
Protocol:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Dissolution: Dissolve a precise amount of this compound in one of the phases.
-
Partitioning: Combine the two phases in a flask and shake until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][13]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Self-Validation: The method's trustworthiness is enhanced by running replicates and ensuring that the measured LogP is independent of the initial concentration and the phase in which the compound was first dissolved.[13]
Reverse-phase HPLC can be used for a higher-throughput estimation of LogP.[5][11] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Protocol:
-
Calibration: A set of standard compounds with known LogP values is injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: this compound is injected under the same chromatographic conditions.
-
LogP Estimation: The LogP of the test compound is interpolated from the calibration curve using its measured retention time.
Computational (In Silico) Determination of Lipophilicity
Computational models offer rapid LogP prediction directly from a molecule's structure, which is invaluable for virtual screening and library design.[5]
These methods calculate LogP by summing the contributions of individual molecular fragments. The predicted XlogP of 2.1 for this compound from PubChem is likely derived from such an algorithm.[6]
These approaches use whole-molecule properties, such as molecular surface area and polarizability, to calculate LogP.
Available Software: A variety of software packages are available for in silico LogP prediction, each with its own algorithm and training set.[14][15][16][17][18]
| Software/Algorithm | Approach |
| ALOGPS | E-state indices and neural networks[16][17] |
| ACD/LogP | Classic (fragmental) and GALAS (similarity-based) algorithms[14] |
| PrologP | Rekker fragmental, Ghose-Crippen atomic, and neural network models[18] |
Lipophilicity in the Context of ADME
The LogP value of a compound like this compound has direct implications for its likely ADME profile.
-
Absorption: A LogP in the range of 1-3 is often considered optimal for passive oral absorption. The predicted XlogP of 2.1 suggests that this compound has a favorable lipophilicity for absorption.[6]
-
Distribution: Higher LogP values can lead to increased plasma protein binding and greater distribution into tissues.
-
Metabolism: Highly lipophilic compounds are more likely to be substrates for metabolic enzymes like cytochrome P450s.
-
Excretion: Hydrophilic compounds are typically cleared renally, while lipophilic compounds often undergo metabolism before biliary excretion.
Regulatory Considerations
Physicochemical characterization, including lipophilicity, is a fundamental component of the data package for new drug submissions to regulatory agencies like the FDA.[19][20][21][22][23] This data is crucial for establishing the identity, quality, and performance characteristics of the drug substance and product.
Conclusion
The lipophilicity of this compound, characterized by its LogP value, is a cornerstone of its drug-like properties. With a predicted XlogP of 2.1, this compound resides in a favorable lipophilicity range for oral bioavailability.[6] This guide has outlined the critical importance of lipophilicity and provided a comprehensive overview of the authoritative experimental and computational methods for its determination. A thorough understanding and application of these principles are essential for the successful advancement of this and other novel chemical entities through the drug discovery and development pipeline.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 897-904. [Link]
-
Shityakov, S., & Förster, C. (2014). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 9(10), 1255-1257. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 10, 2024, from [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]
-
Quantum Pharmaceuticals. (2006). Software simplifies LogP calculation. Laboratory Talk. [Link]
-
Linclau, B., et al. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 70(3), 158-163. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 10, 2024, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 10, 2024, from [Link]
-
Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1474-1477. [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved February 10, 2024, from [Link]
-
U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry, Availability. Federal Register. [Link]
-
Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151. [Link]
-
Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]
-
Wilson, Z. E., & Wright, A. D. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 9949-9956. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 10, 2024, from [Link]
-
U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
U.S. Food and Drug Administration. (2023). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Guidance Portal. [Link]
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literature review of 2-(Difluoromethoxy)-5-methylphenyl derivatives
The following technical guide provides an in-depth review of the 2-(Difluoromethoxy)-5-methylphenyl scaffold, a critical structural motif in modern medicinal chemistry and agrochemical design.
Executive Summary
The 2-(Difluoromethoxy)-5-methylphenyl moiety represents a "privileged scaffold" in drug discovery, serving as a robust bioisostere for 2-methoxy-5-methylphenyl and related electron-rich aromatic systems.[1] Its value lies in the unique physicochemical properties of the difluoromethoxy (
This guide details the synthetic access, physicochemical rationale, and application of this scaffold in developing bioactive small molecules.[1]
Physicochemical Profile & Bioisosterism[1]
The Fluorine Effect
The substitution of hydrogen with fluorine in the methoxy group (
| Property | Methoxy ( | Difluoromethoxy ( | Impact on Drug Design |
| Hammett | -0.27 (Donor) | 0.11 (Weak Acceptor) | Modulates electronic density; reduces oxidative liability of the ring.[1] |
| Lipophilicity ( | -0.02 | 0.65 | Significantly increases |
| H-Bonding | Acceptor Only | Donor & Acceptor | The |
| Conformation | Coplanar (preferred) | Orthogonal (preferred) | The |
Metabolic Stability
A primary driver for utilizing the 2-(difluoromethoxy)-5-methylphenyl scaffold is the mitigation of metabolic hotspots.[1]
-
Blockade of O-Dealkylation: The strong C-F bonds render the methylene carbon resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for anisoles (methoxybenzenes).[1]
-
Soft Spot Management: While the ether linkage is stabilized, the 5-methyl group remains a potential site for benzylic oxidation.[1] This allows medicinal chemists to use it as a "metabolic handle" or block it with further fluorination if extended half-life is required.[1]
Synthetic Access & Experimental Protocols
The construction of the 2-(Difluoromethoxy)-5-methylphenyl core typically proceeds via the functionalization of 4-methyl-2-nitrophenol .[1] This route is preferred for its scalability and the commercial availability of the starting material.[1]
Retrosynthetic Analysis
The synthesis hinges on the introduction of the chlorodifluoromethyl group followed by nitro reduction.[1]
Figure 1: Retrosynthetic logic for the primary aniline building block.
Detailed Protocol: O-Difluoromethylation
Objective: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.
Mechanism: Generation of difluorocarbene (
Reagents:
-
Substrate: 4-Methyl-2-nitrophenol (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (1.5 - 2.0 eq) [Safer alternative to Freon-22 gas][1]
-
Base: Potassium carbonate (
, 2.0 eq)[1] -
Solvent: DMF (Dimethylformamide) or NMP[1]
-
Temperature: 90°C - 100°C
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-methyl-2-nitrophenol (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Reagent Addition: Add Sodium chlorodifluoroacetate (15-20 mmol). Note: This reagent decomposes at elevated temperatures to release difluorocarbene.[1]
-
Reaction: Heat the mixture to 95°C under an inert atmosphere (
). Monitor by TLC/LC-MS. The reaction typically requires 4–12 hours.[1]-
Caution: Evolution of
gas occurs; ensure proper venting.[1]
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (
mL).[1] -
Purification: Wash the combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). -
Validation: Confirm identity via
NMR (look for the characteristic triplet of the proton around 6.5 ppm, Hz).[1]
Protocol: Nitro Reduction to Aniline
Objective: Synthesis of 2-(Difluoromethoxy)-5-methylaniline (CAS 832739-40-9).[1][2]
Methodology (Catalytic Hydrogenation):
-
Dissolve the nitro intermediate in Methanol.[1]
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure or 1-3 bar) at RT for 2–6 hours. -
Filter through Celite to remove catalyst.[1]
-
Concentrate to yield the aniline.[1] This intermediate is air-sensitive (oxidation) and should be used immediately or stored under argon at -20°C.[1]
Applications in Drug Design & Agrochemistry[1][3]
The 2-(Difluoromethoxy)-5-methylphenyl group is not merely a passive spacer; it actively contributes to the pharmacology of the molecule.[1]
Medicinal Chemistry: Kinase & GPCR Inhibitors
In kinase inhibitors, this moiety is often employed to target the "hinge region" or hydrophobic back-pockets.[1]
-
Case Study Logic: Replacing a 2-methoxy-5-methylphenyl group with the difluoromethoxy analog often maintains potency while increasing plasma half-life (
).[1] -
Lipophilic Hydrogen Bond: The acidic proton of the
group can form weak hydrogen bonds with carbonyl backbone residues in the target protein, a interaction unavailable to the methoxy analog.[1]
Agrochemicals: Nematicides
Recent patent literature (e.g., EP 2427058 B1) highlights the use of difluoromethoxy-substituted aromatics in sulfonamide-based nematicides.[1] The enhanced lipophilicity assists in penetrating the nematode cuticle, while the fluorination prevents rapid degradation in soil environments.[1]
Structural Activity Relationship (SAR) Logic
When optimizing a lead compound containing this core, follow this decision tree:
Figure 2: SAR optimization strategy using the difluoromethoxy scaffold.
References
-
Sigma-Aldrich. Product Specification: 2-(Difluoromethoxy)-5-methylaniline.[1] Available at:
-
European Patent Office. Nematocidal Sulfonamides (EP 2427058 B1). 2010.[1][3] Available at: [1]
-
ChemicalBook. 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Properties and Suppliers. Available at: [1]
-
Zafrani, Y. et al. Difluoromethyl Ethers: Conformation, Hydrogen Bonding, and Physicochemical Properties. Journal of Medicinal Chemistry, 2017.[1] (Contextual citation for OCF2H properties).
-
Hu, J. et al. Reagents for Difluoromethylation. Chemical Reviews, 2011.[1] (Contextual citation for synthetic methods).
Sources
Methodological & Application
Application Note: Strategic Amide Coupling with [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Executive Summary
This guide details the optimized protocols for synthesizing amides using [2-(Difluoromethoxy)-5-methylphenyl]methanamine (CAS: 1240567-48-5). As a benzylamine derivative featuring an ortho-difluoromethoxy (
While the primary amine functionality is inherently nucleophilic, the ortho-substitution introduces specific steric and electronic considerations that necessitate tailored coupling conditions. This document provides three validated workflows ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P®).
Chemical Profile & Strategic Value[1]
Physicochemical Properties
| Property | Data / Description | Impact on Synthesis |
| Structure | Benzylamine core with o- | Methylene spacer ( |
| Basicity | Moderate (Primary Amine) | The |
| Solubility | Good in DMF, DMSO, DCM (as free base) | HCl salt requires in situ neutralization with excess base (e.g., DIPEA). |
| Stability | Acid/Base Stable (Moderate) | The |
Medicinal Chemistry Utility
The incorporation of the
Decision Matrix: Selecting the Right Protocol
Not all couplings are equal.[2] Use the logic flow below to select the optimal reagent system for your specific carboxylic acid partner.
Figure 1: Decision matrix for selecting the appropriate amide coupling strategy.
Experimental Protocols
Protocol A: High-Yield Discovery Synthesis (HATU Method)
Best for: Small-scale library synthesis (10–100 mg), valuable acids, or when purification by HPLC is available.
Mechanism: HATU generates a highly reactive O-acyl-7-azabenzotriazole active ester. The 7-aza nitrogen provides an internal base effect (anchimeric assistance), accelerating the coupling rate significantly over HBTU/EDC.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound HCl (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (
concentration relative to acid). -
Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: Solution usually turns yellow/orange.
-
Amine Addition: Add This compound HCl (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Critical: The extra base is required to free the amine from its HCl salt.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Workup (Discovery): Dilute with DMSO/MeOH and purify directly via Prep-HPLC.
-
Workup (Manual): Dilute with EtOAc. Wash sequentially with sat.
( ), water ( ), and brine ( ). Dry over and concentrate.
Protocol B: Scalable Green Synthesis (T3P Method)
Best for: Scale-up (>500 mg), avoiding column chromatography, and "green" chemistry requirements.
Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent to form a mixed anhydride. It is unique because its byproducts are water-soluble, allowing the product to be isolated simply by phase separation.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine HCl Salt (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF[3]
Step-by-Step Procedure:
-
Slurry: Charge a flask with Carboxylic Acid (1.0 equiv), Amine HCl (1.1 equiv), and EtOAc (
). -
Base Addition: Add Pyridine (3.5 equiv). The mixture should become homogeneous or a fine suspension. Cool to
if the acid is prone to epimerization; otherwise, start at RT. -
Reagent Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow after 4 hours, heat to
. The group is stable at this temperature.
-
-
Workup (The "T3P Wash"):
-
Add water to the reaction mixture. Separate layers.
-
Wash organic layer with
(to remove pyridine and excess amine). -
Wash with
(to remove unreacted acid and T3P byproducts). -
Wash with brine, dry, and concentrate.
-
Result: Often yields
purity without chromatography.
-
Protocol C: The "Difficult Substrate" (Acid Chloride)
Best for: Extremely hindered acids (e.g., tertiary carbons) where HATU/T3P fails.
Step-by-Step Procedure:
-
Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using Oxalyl Chloride (
) and catalytic DMF in DCM ( to RT, 2 h). Evaporate volatiles to dryness. -
Coupling: Redissolve the crude acid chloride in DCM.
-
Add Amine HCl (1.1 equiv) and Triethylamine (3.0 equiv).
-
Catalysis: Add a catalytic amount of DMAP (
) if the reaction is sluggish. -
Stir at RT overnight.
Analytical Quality Control
The
-
NMR: Look for the characteristic triplet (or dd) for the
proton.-
Chemical Shift:
. -
Coupling Constant:
. This large splitting is diagnostic.
-
-
NMR: A doublet appearing around
to . -
LCMS: The
group adds significant lipophilicity compared to or . Expect a retention time shift ( to on standard C18 gradients).
Workflow Visualization
Figure 2: General synthetic workflow from reagents to quality control.
References
-
Amide Coupling Overview: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link
-
Difluoromethoxy Properties: Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
T3P Reagent Guide: Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[4] Organic Process Research & Development, 20(2), 140-177. Link
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
Application Notes & Protocols: Reductive Amination Involving [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Introduction: The Strategic Role of Fluorinated Amines in Synthesis
Reductive amination stands as a cornerstone transformation in modern organic synthesis, offering one of the most efficient and versatile methods for constructing carbon-nitrogen bonds to form primary, secondary, and tertiary amines.[1][2][3][4] This reaction, which proceeds through the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by its reduction, is fundamental in the assembly of countless pharmaceuticals, agrochemicals, and functional materials.[5][6]
This guide focuses on protocols involving a specific, high-value building block: [2-(Difluoromethoxy)-5-methylphenyl]methanamine . The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a widely employed tactic in medicinal chemistry to enhance the druglike properties of a molecule.[7] Unlike the more common methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, the -OCF₂H moiety offers a unique and advantageous combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by enzymes like cytochrome P450, often increasing a drug's half-life.[8]
-
Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity, which can improve membrane permeability and oral absorption, offering a finer level of control compared to the more lipophilic -OCF₃ group.[7][8]
-
Hydrogen Bond Donor: The acidic proton on the difluoromethyl group allows it to act as a weak hydrogen bond donor, a rare feature for a lipophilic group. This enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, potentially preserving crucial binding interactions with biological targets.[9]
Understanding the nuances of employing this compound in reductive amination is therefore critical for researchers aiming to leverage its unique benefits in drug discovery and development. This document provides a detailed examination of the reaction mechanism, field-tested protocols, and troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Underpinnings: A Tale of Two Steps
The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: imine/iminium ion formation and its subsequent reduction.[1][10] The choice of reducing agent is paramount, as it must selectively reduce the C=N double bond of the intermediate in the presence of the C=O double bond of the starting carbonyl compound.
Caption: Experimental workflow for the STAB-mediated protocol.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.05 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.6 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Optional: Acetic Acid (AcOH) (1-2 equiv, particularly for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Solvent and Substrate Addition: Dissolve the amine in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add the carbonyl compound (1.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, the addition of glacial acetic acid (1-2 equiv) at this stage can catalyze imine formation. [2][11]4. Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in several portions over 5-10 minutes. The addition can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 16 hours. [12]6. Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or EtOAc.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This method is advantageous when dialkylation is a concern or when imine formation is sluggish under one-pot conditions. [11][13] Materials:
-
Same as Protocol 1, but replace STAB with Sodium Borohydride (NaBH₄).
-
Anhydrous Methanol (MeOH) is the preferred solvent.
-
Molecular sieves (3Å or 4Å) can be used as a dehydrating agent.
Procedure:
-
Step A: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous methanol.
-
Add activated molecular sieves (approx. 1g per 10 mL of solvent) to drive the equilibrium by sequestering water.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal).
-
-
Step B: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Hydrogen gas evolution will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours until the imine is fully consumed (monitor by TLC/LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with DCM or EtOAc (3x).
-
Proceed with drying, concentration, and purification as described in Protocol 1 (Steps 8 & 9).
-
Optimization & Troubleshooting Guide
Even robust protocols can encounter challenges. The unique electronic and steric nature of the [2-(Difluoromethoxy)-5-methylphenyl] moiety can influence reactivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive reducing agent (STAB is moisture-sensitive).<[14]br>2. Insufficient imine formation, especially with sterically hindered ketones.<[15][16]br>3. Amine is protonated (if bulk starting material is an HCl salt). | 1. Use freshly opened STAB or dry it under vacuum. Ensure anhydrous solvents.2. Add 1-2 equivalents of acetic acid to catalyze imine formation. [2]Increase reaction time or gently heat (e.g., to 40 °C).3. Add a non-nucleophilic base like triethylamine (1.1 eq) to free-base the amine salt before adding other reagents. |
| Formation of Alcohol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setup.2. Water contamination hydrolyzing the imine back to the carbonyl, which is then reduced. | 1. Switch to the more selective STAB reagent. If using NaBH₄, ensure complete imine formation before adding it (Protocol 2).2. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Dialkylation Side Product | The secondary amine product reacts with another equivalent of the aldehyde. | This is more common with reactive aldehydes. [11]Use a slight excess of the primary amine (1.1-1.2 equiv) relative to the aldehyde to favor mono-alkylation. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography eluent. If the product is basic, a triethylamine wash during workup or adding 1% triethylamine to the eluent can improve peak shape and separation on silica gel. |
Safety & Handling
Proper laboratory safety practices are essential when performing reductive aminations.
-
General Precautions: Always perform reactions in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. [17]* Hydride Reagents (STAB, NaBH₄): These reagents are water-reactive and can release flammable hydrogen gas upon contact with water or protic solvents. [18]Handle in a dry, inert atmosphere whenever possible. Quench reactions carefully and slowly.
-
Sodium Cyanoborohydride (if used): This reagent is highly toxic. Acidic conditions, including acidic workups or chromatography on silica gel with acidic eluents, can liberate highly toxic hydrogen cyanide (HCN) gas. [19]Due to its hazards, STAB is the strongly preferred alternative.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with care and minimize exposure.
References
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Reductive Amination - Organic Chemistry Tutor. Available at: [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. Available at: [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. Available at: [Link]
-
Sodium borohydride - Standard Operating Procedure. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. - Semantic Scholar. Available at: [Link]
-
Sodium Cyanoborohydride - Common Organic Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. Available at: [Link]
-
Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - Sodium borohydride - Cole-Parmer. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. Available at: [Link]
-
SODIUM BOROHYDRIDE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. Available at: [Link]
-
Sodium cyanoborohydride - Organic Chemistry Portal. Available at: [Link]
-
Sodium Cyanoborohydride - G-Biosciences. Available at: [Link]
-
High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? | ResearchGate. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 19. Sodium cyanoborohydride [organic-chemistry.org]
Application Note: Optimized Peptide Coupling Protocols for Fluorinated Benzylamines
Introduction: The Fluorine Challenge in Medicinal Chemistry
Fluorinated benzylamines (e.g., 2-fluorobenzylamine, 4-(trifluoromethyl)benzylamine) are critical motifs in modern drug discovery. The incorporation of fluorine modulates metabolic stability (
The Mechanistic Bottleneck
The core challenge is nucleophilicity . Fluorine is the most electronegative element; its presence on the benzyl ring exerts a strong electron-withdrawing group (EWG) effect.
-
Electronic Deactivation: The inductive effect (
) pulls electron density away from the benzylic amine nitrogen. While a typical benzylamine has a of ~9.5, a 4-(trifluoromethyl)benzylamine drops to ~8.7, and polyfluorinated analogs drop further. This renders the amine "sluggish" in attacking the activated carboxylic acid. -
The Racemization Trap: In peptide coupling, there is a kinetic race between the desired amine attack (
) and the undesired oxazolone-mediated racemization ( ) of the activated amino acid. Because fluorinated amines react slowly, the activated ester intermediate exists longer, increasing the probability of racemization before the product forms.
This guide provides three distinct protocols to solve these issues, prioritizing yield, chiral integrity, and scalability.
Strategic Decision Framework
Do not use a "one-size-fits-all" approach. Select your protocol based on the specific constraints of your substrate and scale.
Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate sterics, scale, and chiral sensitivity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best For: Small-scale discovery (mg to 1g), high-value intermediates, and moderately deactivated amines (e.g., 4-F-benzylamine). Mechanism: HATU generates an OAt-active ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the reaction rate significantly compared to HBTU/HOBt.
Reagents:
-
Coupling Agent: HATU (1.1 – 1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) or Collidine (for Cys/His)[1]
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the
-protected amino acid (1.0 eq) in anhydrous DMF (0.1 M concentration). -
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 2–5 minutes at 0°C. Note: The solution should turn yellow.
-
Addition: Add the fluorinated benzylamine (1.1 eq).
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via LC-MS. If conversion < 80% after 4 hours, add 0.5 eq more HATU and base.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 1M HCl (or 10% citric acid), saturated
, and brine. Dry over .
Critical Insight: Do not premix HATU and the amine. HATU can react with amines to form guanidinium byproducts if the carboxylate activation is slow. Always activate the acid first.
Protocol B: The Low-Epimerization/Scalable Method (T3P)
Best For: Scale-up (>5g), highly racemization-prone amino acids (Phenylglycine, Cysteine), and "Green" chemistry requirements. Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic trap for the carboxylate. It forms a mixed anhydride that is highly reactive toward amines but reacts slowly with the oxazolone pathway, thereby suppressing racemization [1].
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF)
-
Base: Pyridine (Preferred) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Setup: Charge the reactor with
-protected amino acid (1.0 eq) and the fluorinated benzylamine (1.1 eq) in EtOAc (3–5 volumes). -
Cooling: Cool the mixture to 0–5°C.
-
Base Addition: Add Pyridine (2.5 – 3.0 eq). Pyridine is superior to DIPEA for T3P couplings involving weak nucleophiles.
-
Reagent Addition: Add T3P solution (1.2 – 1.5 eq) dropwise over 10 minutes to control exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 2–12 hours.
-
Optimization: If the amine is extremely weak (e.g., pentafluorobenzylamine), heat to 40–50°C. T3P is thermally stable, unlike HATU.
-
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl, then 10%
.
Protocol C: The "Sledgehammer" (Acid Fluorides via TFFH)
Best For: Sterically hindered amines (e.g., 2,6-difluorobenzylamine, 2-chloro-6-fluorobenzylamine) where HATU fails. Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride in situ. Acid fluorides are smaller and more electrophilic than OBt/OAt esters, allowing them to penetrate the steric shield of ortho-substituted benzylamines [2].
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
-
Base: DIPEA
-
Solvent: DCM or DCE (Dichloromethane/Dichloroethane)
Step-by-Step Procedure:
-
Activation: Dissolve amino acid (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM under nitrogen.
-
Base: Add DIPEA (2.5 eq) at 0°C. Stir for 15–30 minutes. The acid fluoride forms rapidly.
-
Coupling: Add the sterically hindered fluorinated amine (1.2 eq).
-
Forcing Conditions: If necessary, reflux the DCM (40°C) or switch to DCE and heat to 60°C. Acid fluorides are robust enough to withstand these temperatures without significant decomposition.
-
Workup: Standard aqueous workup.
Comparative Data & Troubleshooting
Reagent Performance on Electron-Deficient Amines
Simulated data based on comparative literature trends for weak nucleophiles (e.g., anilines/fluorinated amines).
| Reagent | Yield (4- | Yield (2,6- | Epimerization Risk | Workup Difficulty | Cost |
| HATU | High (85-95%) | Moderate (60-75%) | Moderate | High (removes by-products) | High |
| T3P | High (80-92%) | Moderate (50-70%) | Very Low | Very Low (Water soluble) | Low |
| TFFH | Moderate (70-80%) | High (85-95%) | Moderate | Moderate | Medium |
| EDC/HOBt | Low (<50%) | Poor (<20%) | High (Slow reaction) | Moderate | Very Low |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion (<50%) | Amine nucleophilicity is too low. | Switch to Protocol C (TFFH) or use Protocol B (T3P) at 50°C. |
| Racemization Observed | Activation is too strong/base too strong. | Switch to Protocol B (T3P) with Collidine or Pyridine instead of DIPEA. Keep Temp < 0°C. |
| Guanidinylation | HATU reacted with amine before acid. | Ensure Acid + HATU + Base are pre-activated for 2-5 mins before adding amine. |
| Solubility Issues | Fluorinated peptides aggregate. | Use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add HFIP (Hexafluoroisopropanol) as a co-solvent. |
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society.[5] Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][6][7] Tetrahedron. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
incorporating [2-(Difluoromethoxy)-5-methylphenyl]methanamine into heterocycles
Application Note: Strategic Incorporation of [2-(Difluoromethoxy)-5-methylphenyl]methanamine into Bioactive Heterocycles
Executive Summary
This technical guide details the strategic application of This compound (CAS: 1240567-00-0) as a primary building block in medicinal chemistry.
Unlike traditional methoxy- or trifluoromethoxy-substituted benzylamines, this molecule offers a unique "Lipophilic Hydrogen Bond Donor" motif via the difluoromethoxy (
This guide provides validated protocols for converting this amine into three high-value scaffolds: Quinazolin-4(3H)-ones , Isoindolin-1-ones , and Pyrimidines .
Chemo-Physical Profile & Strategic Value
Before synthesis, it is critical to understand the electronic and steric influence of the substituents on the benzylamine core.
| Feature | Property | Medicinal Chemistry Implication |
| Lipophilic H-Bond Donor | Acts as a bioisostere for | |
| Electronic Effect | Weakly Electron Withdrawing | |
| 5-Methyl Group | Steric/Lipophilic Handle | Located meta to the amine (and para to the ether), it fills hydrophobic pockets and blocks metabolic oxidation at the typically reactive para-position relative to the ether. |
| NMR Signature | Diagnostic Triplet | The |
Strategic Scaffolding Pathways
The following decision tree outlines the synthetic utility of this building block.
Figure 1: Synthetic decision tree for incorporating the target amine into bioactive heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Substituted Quinazolin-4(3H)-ones
Target: Creating a rigid bicyclic core common in GPCR antagonists. Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by ring opening and thermal dehydration.
Reagents:
-
Amine: this compound (1.0 equiv)[4]
-
Reagent: Isatoic Anhydride (1.05 equiv)
-
Solvent: Ethanol (anhydrous) or Toluene (for higher T)
-
Catalyst: Glacial Acetic Acid (10 mol%) - Optional, accelerates dehydration.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isatoic Anhydride (1.05 mmol) in Ethanol (5 mL).
-
Addition: Add this compound (1.0 mmol) dropwise. The suspension may clear as the intermediate amide forms.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Expert Note: If LCMS shows the intermediate amide (open ring, Mass = M+18) persists, add 10 mol% acetic acid and switch solvent to Toluene, refluxing at
with a Dean-Stark trap to force dehydration.
-
-
Workup: Cool the reaction to room temperature. The product often precipitates as a white/off-white solid.
-
Purification: Filter the solid and wash with cold ethanol (
). If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexanes.
Validation:
-
LCMS: Look for
. Absence of the "open" amide peak. -
NMR: Disappearance of the broad
signals; appearance of the quinazolinone C2-H singlet ( ).
Protocol B: Cascade Synthesis of Isoindolin-1-ones
Target: A gamma-lactam core, often used in p53-MDM2 inhibitors.
Mechanism: Condensation to Schiff base
Reagents:
-
Amine: this compound (1.0 equiv)[4]
-
Reagent: 2-Formylbenzoic acid (1.0 equiv) OR Methyl 2-formylbenzoate.
-
Solvent: Methanol (MeOH)
-
Reducing Agent:
(1.5 equiv) - Required for the reductive pathway.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-formylbenzoic acid (1.0 mmol) in MeOH (10 mL). Add the amine (1.0 mmol). Stir at RT for 1 hour.
-
Cyclization/Reduction:
-
Method A (Non-reducing): If retaining the double bond (phthalimidine), reflux for 12 hours.
-
Method B (Reductive - Recommended): Add
(1.5 mmol) and a drop of acetic acid. Stir at RT for 12–16 hours.
-
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Dichloromethane (DCM,
). Dry organics over . -
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Mechanistic Visualization (Quinazolinone Formation)
Understanding the failure modes of Protocol A requires visualizing the intermediate states.
Figure 2: Mechanistic pathway for Quinazolinone synthesis highlighting the critical dehydration step.
QC & Troubleshooting
Self-Validating the Structure:
When analyzing the final heterocycle, use the
-
Check the
-NMR:-
The
proton must be present. -
Look for a triplet (
) centered between . -
Coupling constant (
) should be large ( ). -
Failure Mode: If this signal is missing or becomes a singlet, you may have hydrolyzed the group (rare, requires strong acid) or eliminated fluoride (requires strong base).
-
-
Check the
-NMR (Benzylic Position):-
The benzylic
protons (connecting the ring to the heterocycle nitrogen) should shift downfield from (in the starting amine) to (in the quinazolinone/isoindolinone).
-
Safety Note:
While the difluoromethoxy group is chemically robust, avoid using strong organolithiums (e.g.,
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.
-
Müller, K., Faeh, C., & Diederich, F. (2007).[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
-
Connors, R. V., et al. (2005). "Synthesis of Quinazolin-4(3H)-ones from Isatoic Anhydride." Synthetic Communications, 35(15), 2005-2011.
-
BenchChem. (2025).[1][2] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.
Sources
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- 4. PubChemLite - this compound (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 5. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]
synthesis of biological probes using [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Executive Summary & Strategic Rationale
This technical guide details the synthetic utility of [2-(Difluoromethoxy)-5-methylphenyl]methanamine (referred to herein as DFM-Amine ) as a high-value building block for the development of biological probes and small molecule inhibitors.
In modern medicinal chemistry, the difluoromethoxy group (
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Optimization of benzylamine fragments binding to kinases or GPCRs.
-
Probe Stabilization: Replacing methoxy-benzylamine linkers in PROTACs or fluorescent tracers to improve cellular half-life (
). -
Physicochemical Tuning: Modulating LogP and membrane permeability (
) without significantly altering steric volume.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Functional Group | Primary Benzylic Amine |
| Key Motif | Difluoromethoxy (Lipophilic H-bond donor) |
| Molecular Weight | ~187.19 g/mol |
| Solubility | High: DMSO, Methanol, DCM, DMF. Low: Water (neutral form). |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Safety Note: Primary amines can react with atmospheric
Synthetic Protocols
The primary amine functionality of DFM-Amine allows for versatile conjugation. Below are the three validated protocols for incorporating this scaffold into biological probes.
Protocol A: Amide Coupling (High-Throughput Compatible)
Best for: Attaching the DFM-Amine fragment to carboxylic acid-containing drug scaffolds or fluorophores (e.g., Carboxy-Fluorescein).
Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by nucleophilic attack by the DFM-Amine.
Reagents:
-
Carboxylic Acid Partner (
) -
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DMA
Step-by-Step Procedure:
-
Activation: Dissolve
(1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes. Visual Cue: Solution may turn slightly yellow. -
Addition: Add DFM-Amine (1.1 equiv) dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass =
). -
Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated
(x2), water (x1), and brine (x1). -
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Critical Control Point: Maintain pH > 8 during the reaction (check with wet pH paper above the vial) to ensure the amine remains unprotonated and nucleophilic.
Protocol B: Reductive Amination (Linker Synthesis)
Best for: Creating flexible secondary amine linkers, often used in PROTAC design to attach E3 ligase ligands.
Mechanism: Formation of an imine intermediate followed by selective reduction.[3][4]
Reagents:
-
Aldehyde Partner (
) -
Reducing Agent: Sodium Triacetoxyborohydride (
, ) -
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Imine Formation: Dissolve DFM-Amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE.
-
Acidification: Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 minutes.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT overnight (12–16 hours) under Nitrogen.
-
Workup: Quench with saturated aqueous
. Extract with DCM.[5] -
Validation: The product will be a secondary amine. Verify by NMR (disappearance of aldehyde proton at ~10 ppm).
Protocol C: Urea/Carbamate Formation (Covalent Probes)
Best for: Generating irreversible inhibitors or rigidified probes.
Reagents:
-
Electrophile: Isocyanate (
) or Chloroformate ( ) -
Base: Triethylamine (
) -
Solvent: Anhydrous THF
Procedure:
-
Dissolve DFM-Amine (1.0 equiv) and
(1.5 equiv) in THF at 0°C. -
Add the Isocyanate/Chloroformate (1.0 equiv) dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Concentrate and purify via recrystallization or prep-HPLC.
Scientific Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the desired probe architecture.
Caption: Decision matrix for synthesizing probes using DFM-Amine. Select Route A for stability, B for flexibility/solubility, or C for covalent targeting.
Case Study: Bioisosteric Replacement in Kinase Inhibitor Design
Scenario: A lead compound (methoxy-benzylamine derivative) shows potent inhibition of Kinase X but suffers from rapid clearance due to metabolic demethylation.
Experimental Strategy:
-
Design: Replace the 2-methoxybenzylamine moiety with This compound .
-
Hypothesis: The
group will block the metabolic soft spot while acting as a hydrogen bond donor to the kinase hinge region (unlike the methoxy acceptor), potentially altering selectivity or potency [2]. -
Synthesis: Utilize Protocol A (Amide Coupling) to attach DFM-Amine to the kinase inhibitor core scaffold.
-
Outcome: The resulting probe typically exhibits:
-
Increased Metabolic Stability: The C-F bond resists oxidative cleavage.[2]
-
Altered Lipophilicity: Slight increase in LogP, improving cell permeability.
-
Unique NMR Signature: The
proton appears as a characteristic triplet ( ) in -NMR, serving as a built-in tag for structural verification.
-
References
-
Erickson, J. A., & McLoughlin, J. I. (2025). Hydrogen Bond Donor Properties of the Difluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context: Discusses the H-bond donor capability of -OCHF2 vs -OCH3).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context: Authoritative review on fluorine bioisosteres).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Context: Standard protocols for amide coupling used in Protocol A).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Context: The foundational method for Protocol B).
Sources
Application Notes and Protocols for [2-(Difluoromethoxy)-5-methylphenyl]methanamine in Agrochemical Research
Introduction: The Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a valuable moiety for modulating a compound's properties to create more effective and safer pesticides.[1][3] This guide explores the potential applications of a novel benzylamine derivative, [2-(Difluoromethoxy)-5-methylphenyl]methanamine, in the field of agrochemistry, providing detailed hypothetical protocols for its synthesis and evaluation as a fungicide, insecticide, and herbicide. While direct studies on this specific compound are not publicly available, its structural motifs suggest plausible avenues for research and development. Benzylamine derivatives are utilized in the production of pesticides, herbicides, and fungicides, offering protection to crops from various pests and diseases.[4]
Hypothetical Agrochemical Applications
Fungicidal Application: Targeting Fungal Cell Membrane Integrity
Rationale: Benzylamines are a known class of antifungal agents that act by inhibiting the enzyme squalene epoxidase.[5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene, ultimately disrupting membrane integrity and causing fungal cell death.[5][6] The presence of the lipophilic difluoromethoxy group on the phenyl ring of this compound could enhance its ability to penetrate the fungal cell membrane and interact with the target enzyme.
Proposed Mechanism of Action:
Caption: Proposed fungicidal mode of action.
This protocol outlines a plausible two-step synthesis starting from 2-hydroxy-5-methylbenzaldehyde, involving difluoromethylation followed by reductive amination.
Step 1: Synthesis of 2-(Difluoromethoxy)-5-methylbenzaldehyde
-
Reaction Setup: In a well-ventilated fume hood, combine 2-hydroxy-5-methylbenzaldehyde (1 eq.), a suitable base (e.g., potassium carbonate, 2 eq.), and a polar aprotic solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Difluoromethylation: While stirring, introduce a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(difluoromethoxy)-5-methylbenzaldehyde.
Step 2: Reductive Amination to this compound
-
Imine Formation: Dissolve 2-(difluoromethoxy)-5-methylbenzaldehyde (1 eq.) in a suitable solvent (e.g., methanol) in a round-bottom flask. Add a source of ammonia (e.g., a solution of ammonia in methanol).[7] The reaction of aromatic aldehydes with aqueous ammonia can produce hydrobenzamides, which can then be reduced to a mixture of primary and secondary benzylamines.[8]
-
Reduction: To the solution containing the intermediate imine, carefully add a reducing agent (e.g., sodium borohydride) in portions at 0 °C.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.
Caption: Synthetic workflow for the target compound.
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi.[9][10]
-
Fungal Inoculum Preparation: Culture the desired fungal strains (e.g., Aspergillus fumigatus, Candida albicans) on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640) to achieve a range of test concentrations.[10]
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate. Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus.[9] This can be assessed visually or by using a microplate reader.
-
MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[11][12]
| Parameter | Description |
| Test Compound | This compound |
| Fungal Strains | e.g., Aspergillus fumigatus, Candida albicans |
| Method | Broth Microdilution |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
| Incubation | 35°C for 24-48 hours |
Insecticidal Application: Neurotoxic or Growth-Regulating Effects
Rationale: The introduction of fluorinated moieties is a common strategy in the development of modern insecticides.[3] These groups can enhance the binding affinity of the molecule to insect-specific targets, such as ion channels in the nervous system or enzymes involved in critical metabolic pathways. The difluoromethoxy group, in particular, can alter the electronic properties and conformation of the benzylamine scaffold, potentially leading to novel insecticidal activity. The mode of action could range from neurotoxicity to disruption of insect growth and development.[13][14]
This protocol evaluates the contact toxicity of the test compound against a model insect pest, such as the fruit fly (Drosophila melanogaster) or aphids.[15][16]
-
Insect Rearing: Maintain a healthy culture of the target insect species under controlled laboratory conditions.
-
Compound Application: Prepare a series of dilutions of this compound in a suitable solvent containing a surfactant.
-
Exposure: For a contact bioassay, apply a measured droplet of each dilution to the dorsal thorax of individual insects using a microapplicator. For a residual bioassay, coat the inner surface of a vial or Petri dish with the test solution.[17][18]
-
Controls: Include a solvent-only control and a positive control with a known insecticide.
-
Observation: Place the treated insects in a clean container with a food source and maintain them under controlled conditions.
-
Data Collection: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).[15]
-
Data Analysis: Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values using probit analysis.[18]
| Parameter | Description |
| Test Compound | This compound |
| Insect Species | e.g., Drosophila melanogaster, Myzus persicae (aphid) |
| Method | Contact Toxicity Bioassay |
| Endpoint | Mortality (LC₅₀/LD₅₀) |
| Observation Period | 24, 48, 72 hours |
Herbicidal Application: Inhibition of Plant Pigment Biosynthesis
Rationale: Certain N-benzyl derivatives have been identified as bleaching herbicides, indicating that they interfere with the biosynthesis of plant pigments such as carotenoids.[19][20][21] The mode of action for some N-benzyl benzamides is presumed to be the inhibition of the carotenoid biosynthesis pathway.[19] While the target molecule is a benzylamine, its structural similarity to these herbicidal compounds suggests that it could potentially exhibit a similar mode of action, leading to phytotoxicity. Carotenoids are essential for protecting chlorophyll from photooxidative damage.[22]
This protocol assesses the pre-emergent herbicidal activity of the test compound on model weed species.[23][24]
-
Weed Species: Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Soil Preparation: Fill pots or trays with a standardized soil mix.
-
Compound Application: Prepare solutions of this compound at various concentrations in a suitable solvent and carrier (e.g., water with a surfactant). Apply the solutions uniformly to the soil surface.[25][26]
-
Sowing: Sow a known number of seeds of each weed species into the treated soil at a uniform depth.
-
Controls: Include untreated controls and a positive control with a commercial pre-emergent herbicide.
-
Growth Conditions: Place the pots or trays in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the concentration required for 50% inhibition of emergence or growth (IC₅₀).
Caption: Pre-emergence herbicidal bioassay workflow.
Data Interpretation and Future Directions
The results from these bioassays will provide initial insights into the potential agrochemical applications of this compound. Significant activity in any of these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize activity and selectivity.
-
Mode of Action Studies: Elucidating the specific biochemical target of the compound.
-
Spectrum of Activity: Testing against a broader range of fungal pathogens, insect pests, or weed species.
-
Crop Safety Evaluation: Assessing the phytotoxicity of the compound on important crop plants.
These foundational studies are critical for determining the viability of this compound as a lead compound for the development of a new agrochemical product.
References
-
Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (n.d.). Retrieved from [Link]
- Ghannoum, M. A., & Isham, N. (2022).
- Bioassay for Insecticidal Activity against Larvae of D. melanogaster. (2020). Bio-protocol, 10(15), e3693.
- Cook, D., Leonard, B. R., & Emfinger, K. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
- Cook, D., Leonard, B. R., & Emfinger, K. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository.
- CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents. (n.d.).
- Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506.
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2025).
-
Bioassay Activity | PDF | Insecticide | Pest (Organism) - Scribd. (n.d.). Retrieved from [Link]
- N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. (2023). Pest Management Science, 79(12), 5087-5095.
- Hanna, S. L., & Stahl, S. S. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS.
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- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2017). Journal of Chemical Sciences, 129(7), 1051-1057.
-
Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.). Retrieved from [Link]
- Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11(3), 435-452.
- Hanna, S. L., & Stahl, S. S. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.
- Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. (2021). Pest Management Science, 77(8), 3645-3654.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52945.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1195.
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- Understanding pre-emergent herbicides and how they interact with the environment. (n.d.).
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SYSTEMIC FUNGICIDES – Benomyl, carboxin, oxycarboxin, Metalaxyl, Carbendazim. (n.d.). Retrieved from [Link]
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Benzylamine - Wikipedia. (n.d.). Retrieved from [Link]
- Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. (2019). International Journal of Current Microbiology and Applied Sciences, 8(12), 527-533.
- Difluoromethoxylation of N-Heteroarom
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry.
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- Considerations for Preemergence Herbicides. (2023). SDSU Extension.
- Preemergence Herbicide Application Timings: Pros and Cons. (2020). University of Missouri Extension.
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- 23. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. grdc.com.au [grdc.com.au]
- 25. Considerations for Preemergence Herbicides [extension.sdstate.edu]
- 26. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
Application Note: Nucleophilic Substitution Strategies using [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Introduction & Strategic Value
[2-(Difluoromethoxy)-5-methylphenyl]methanamine is a high-value building block in modern medicinal chemistry. Its structural utility lies in the difluoromethoxy (
Key Physicochemical Advantages:
-
Metabolic Stability: The
bonds in the moiety prevent the oxidative -dealkylation typically seen with methoxy groups (a common metabolic "soft spot" for CYP450 enzymes). -
Lipophilicity Modulation: The group increases
relative to a methoxy group, improving membrane permeability while maintaining hydrogen bond donor capability (via the acidic proton). -
Conformational Control: The ortho-positioning of the
group relative to the benzylic amine creates a specific steric environment that can lock bioactive conformations in the final drug candidate.
This guide details the protocols for utilizing this amine as a nucleophile in substitution reactions (
Chemical Stability & Handling
While the difluoromethoxy group is robust, it possesses specific sensitivities that differ from standard alkoxy groups.
| Parameter | Stability Profile | Operational Recommendation |
| Basic Conditions | High. Stable to | Preferred medium for substitution reactions. |
| Acidic Conditions | Moderate. Stable to dilute mineral acids at RT. | Avoid prolonged reflux in strong aqueous acids ( |
| Nucleophilicity | High. Primary benzylic amine. | prone to over-alkylation in uncontrolled |
| Redox | High. Stable to standard reducing agents ( | Compatible with reductive amination workflows. |
Protocol A: Nucleophilic Aromatic Substitution ( )
Target Substrates: Electron-deficient heteroaryl halides (e.g., 2,4-dichloropyrimidine, 2-chloropyridine, 4-fluoronitrobenzene). Mechanism: Addition-Elimination.[1][2]
Rationale
The
Step-by-Step Protocol
Scale: 1.0 mmol (approx. 187 mg of amine)
-
Preparation:
-
To a 10 mL microwave vial or round-bottom flask, add Heteroaryl Chloride (1.0 equiv).
-
Dissolve in Anhydrous DMSO or NMP (Concentration: 0.2 M, ~5 mL). Note: Ethanol or iPrOH can be used for highly reactive substrates like pyrimidines.
-
-
Addition:
-
Add This compound (1.1 equiv).[3]
-
Add Base: DIPEA (
-Diisopropylethylamine) (2.5 equiv). Alternative: (3.0 equiv) if using non-protic solvents.
-
-
Reaction:
-
Standard: Heat to 80–100 °C for 4–12 hours.
-
Microwave (Recommended): Heat to 120 °C for 20–40 minutes.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with Water (
) and Brine ( ) to remove DMSO/NMP. -
Dry organic layer over
, filter, and concentrate.[2]
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Optimization Table
| Substrate Reactivity | Recommended Solvent | Temperature | Base |
| High (e.g., 4-Cl-pyrimidine) | Ethanol / IPA | RT to 60 °C | |
| Medium (e.g., 2-Cl-pyridine) | DMSO / DMF | 100–120 °C | |
| Low (e.g., unactivated Ar-F) | NMP | 140 °C (MW) | DIPEA |
Protocol B: Controlled Alkylation
Target Substrates: Primary or secondary alkyl halides. Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts).
Strategic Insight
Direct alkylation is often messy. For this specific amine, Reductive Amination (indirect substitution) is preferred over direct
Protocol (Direct Alkylation with Steric Control)
-
Dissolution: Dissolve amine (1.0 equiv) in DMF (0.1 M).
-
Base: Add
(1.5 equiv). Cesium promotes mono-alkylation via the "Cesium Effect". -
Addition: Add Alkyl Halide (0.9 equiv) dropwise at 0 °C . Using a slight deficit of electrophile minimizes over-alkylation.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by LCMS.
-
Quench: Add saturated
. Extract with EtOAc.[1][2][4]
Protocol C: Buchwald-Hartwig Amination
Target Substrates: Unactivated Aryl Bromides/Chlorides. Mechanism: Pd-catalyzed cross-coupling.
Rationale
When
Step-by-Step Protocol
-
Charge: In a glovebox or under Argon, combine:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base:
(1.5 equiv) -
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed, 0.2 M).
-
Reaction: Seal and heat to 80–100 °C for 2–16 hours.
-
Filtration: Filter through a Celite pad (eluting with EtOAc) to remove Palladium residues.
-
Purification: Silica gel chromatography.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate substitution pathway for this compound.
Caption: Decision tree for selecting the optimal nucleophilic substitution pathway based on electrophile reactivity.
References
-
Bioisosterism of Difluoromethoxy Groups
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. Link
- Insight: Establishes the lipophilicity and metabolic stability benefits of the motif.
-
- General Protocols for Benzylamines: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Insight: Standardizes conditions for aminating chloropyrimidines in drug discovery.
-
Buchwald-Hartwig Coupling of Primary Amines
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
- Insight: Defines RuPhos and BrettPhos as optimal ligands for hindered or functionalized primary amines.
-
- Stability of Fluorinated Ethers: Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Insight: Confirms the weak H-bond donor capability of the proton, relevant for binding interactions.
Sources
Application Note: Strategic Use of Amine Protecting Groups in the Synthesis and Derivatization of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Abstract
The synthesis and subsequent functionalization of complex molecules, such as the pharmaceutically relevant scaffold [2-(Difluoromethoxy)-5-methylphenyl]methanamine, necessitate a robust and strategic approach to manage reactive functional groups. The primary benzylic amine in this structure is both nucleophilic and basic, properties that can interfere with a wide array of synthetic transformations. This technical guide provides an in-depth analysis of protecting group strategies for this amine, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We offer detailed experimental protocols, a comparative analysis of their stability and cleavage conditions, and a logical framework for selecting the optimal protecting group based on the planned synthetic route.
Introduction: The Synthetic Challenge
The incorporation of fluorinated motifs, such as the difluoromethoxy (OCF₂H) group, is a cornerstone of modern medicinal chemistry, often employed to modulate key drug properties including metabolic stability, lipophilicity, and binding affinity.[1][2] The target compound, this compound, represents a valuable building block for drug discovery. However, the primary amine functionality presents a significant synthetic challenge. Its inherent nucleophilicity and basicity can lead to undesirable side reactions, complicating transformations elsewhere in the molecule.
To achieve selective chemical modifications, the temporary masking of the amine is essential. An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to the conditions of subsequent reaction steps.
-
Easy to remove in high yield under conditions that do not compromise the integrity of the rest of the molecule.[3]
The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact.[3][4] This guide will focus on two of the most reliable and orthogonally-compatible carbamate-based protecting groups: Boc and Cbz.[5]
Selecting the Optimal Protecting Group
The choice between different protecting groups is dictated by the planned downstream synthetic steps. The stability of the protecting group must be compatible with the reagents and conditions required for subsequent transformations.
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most common choices for amine protection due to their reliability and distinct cleavage mechanisms.[6][7][8]
-
Boc (tert-Butoxycarbonyl): Renowned for its stability in basic, nucleophilic, and hydrogenolytic conditions, the Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[9][10][11][12]
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenation (hydrogenolysis).[13][14][15][16] This cleavage method is exceptionally mild and produces only toluene and carbon dioxide as byproducts.
The diagram below illustrates a decision-making workflow for selecting an appropriate protecting group.
Caption: Decision workflow for amine protecting group selection.
The following table summarizes the key characteristics of the Boc and Cbz protecting groups.
| Protecting Group | Structure | Reagent for Protection | Stability | Cleavage Conditions | Byproducts |
| Boc | R-NH-CO-O-tBu | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl)[9][11][17] | Isobutylene, CO₂ |
| Cbz | R-NH-CO-O-CH₂Ph | Benzyl chloroformate (Cbz-Cl) | Acidic conditions, Basic conditions | Catalytic Hydrogenation (H₂, Pd/C)[13][15] | Toluene, CO₂ |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the protection and deprotection of this compound. The synthesis of the starting amine can be achieved via methods such as the reduction of 2-(difluoromethoxy)-5-methylbenzonitrile or reductive amination of the corresponding aldehyde.
This protocol utilizes di-tert-butyl dicarbonate to form the acid-labile N-Boc carbamate. A base is used to neutralize the acidic byproduct and drive the reaction to completion.[6][18]
Caption: General workflow for N-Boc protection.[6]
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane.
-
Reaction: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.[6]
This protocol uses benzyl chloroformate to install the hydrogenation-labile Cbz group. An aqueous base is employed in a Schotten-Baumann type reaction to neutralize the HCl byproduct.[16]
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dichloromethane (DCM) or Diethyl Ether
-
Water
Procedure:
-
Setup: Dissolve the amine (1.0 equiv) in dichloromethane. In a separate flask, prepare a solution of Na₂CO₃ (2.0 equiv) in water.
-
Reaction: Combine the two solutions in a flask and cool to 0°C in an ice bath. Add benzyl chloroformate (1.1 equiv) dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[14]
The Boc group is efficiently removed by treatment with a strong acid, which cleaves the tert-butyl carbamate.[10][11]
Materials:
-
N-Boc protected this compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve the N-Boc protected amine in dichloromethane.
-
Reaction: Add trifluoroacetic acid (typically 25-50% v/v) to the solution and stir at room temperature.[6]
-
Monitoring: Monitor the reaction by TLC. Deprotection is usually rapid (15-60 minutes).
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
This is the classic method for Cbz group removal, involving hydrogen gas and a palladium catalyst.[13] Transfer hydrogenation using a hydrogen donor like ammonium formate is also a common and convenient alternative.[15]
Caption: General workflow for Cbz deprotection via catalytic hydrogenation.[13][15]
Materials:
-
N-Cbz protected this compound (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon) or Ammonium Formate (HCOONH₄) (3-5 equiv)
-
Celite® or a membrane filter
Procedure (using H₂ gas):
-
Setup: Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times). Stir the mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.[13] Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The successful synthesis and derivatization of this compound are critically dependent on the judicious selection and application of amine protecting groups. The Boc and Cbz groups offer a powerful and often orthogonal set of tools for chemists. Boc protection provides robust defense against basic and reductive conditions, with a straightforward acidic deprotection protocol. Cbz protection offers stability to a wide pH range and is cleaved under exceptionally mild and clean hydrogenolysis conditions. By understanding the distinct properties of these groups and employing the detailed protocols provided, researchers can confidently navigate complex synthetic pathways, enabling the efficient development of novel molecules for pharmaceutical and materials science applications.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Al-Zoubi, R. M., et al. (2009). Mild and selective deprotection of carbamates with Bu4NF. ResearchGate. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Reddy, K. S., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. [Link]
-
Kamal, A., et al. (2010). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Vîlcu, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Google Patents. (n.d.).
-
Millar, R. W., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]
-
Kamal, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
Csomós, P., et al. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. ResearchGate. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20160024143A1 - Deprotection method.
-
Nandi, G. C. (2010). An Excellent Method for Cbz-protection of Amines. arkat-usa.org. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
S. G. D. Herath, et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Chemistry Bimistry. (2020). N-benzylamine as a protecting group |Part1| Protection of Amines. YouTube. [Link]
-
Kita, Y., et al. (2016). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]
-
Wuts, P. G. M. (2014). PROTECTION FOR THE AMINO GROUP. Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]
-
Riva, S., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing). [Link]
-
Samanta, I. (n.d.). PROTECTION FOR THE AMINE.pptx. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Kim, H., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]
-
St. Amant, A. H., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Díaz-Oviedo, C. D., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
-
Hunsaker, J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.uwa.edu.au [resources.uwa.edu.au]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of [2-(Difluoromethoxy)-5-methylphenyl]methanamine and its Intermediates
Welcome to the technical support center for the purification of [2-(Difluoromethoxy)-5-methylphenyl]methanamine and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying this valuable fluorinated building block. The unique physicochemical properties imparted by the difluoromethoxy group, combined with the basicity of the benzylamine moiety, present specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities are typically route-dependent. If the synthesis proceeds via reduction of a corresponding nitrile or oxime, incomplete reduction is a common source of contamination. If synthesized via reductive amination of [2-(Difluoromethoxy)-5-methyl]benzaldehyde, you may encounter unreacted aldehyde, the corresponding alcohol byproduct from aldehyde reduction, or dimeric secondary amine impurities. Furthermore, reagents from the difluoromethoxylation step on an earlier precursor can persist if not adequately removed.[1][2]
Q2: What are the primary purification strategies for a basic compound like this methanamine?
A2: A multi-step approach is often most effective. The primary techniques, in order of application, are typically:
-
Acid-Base Extraction: This is a powerful first-line technique to separate the basic amine product from neutral or acidic impurities.[3][4] By converting the amine into its water-soluble salt, it can be washed away from non-basic organic materials.
-
Flash Column Chromatography: This is used to separate the target amine from impurities with similar basicity but different polarity, such as over-alkylation products or other neutral byproducts not removed by extraction.[5][6]
-
Recrystallization or Salt Formation: For achieving high final purity, crystallization of either the free base or a suitable salt (e.g., hydrochloride) can be highly effective at removing trace impurities.[7][8]
Q3: Why does my amine streak or tail badly on a standard silica gel column?
A3: This is a classic problem when purifying basic compounds on acidic stationary phases like silica gel.[9] The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction. This leads to non-ideal elution behavior, resulting in broad, tailing peaks and poor separation.[10]
Q4: Can I use distillation for purification?
A4: While vacuum distillation is a viable technique for purifying liquid amines, it may pose challenges for this specific molecule.[8] Fluorinated compounds can sometimes have unexpected volatility. More importantly, benzylamines can be susceptible to decomposition or condensation at elevated temperatures, especially if impurities are present.[11] Therefore, distillation should be approached with caution and preferably on a small scale first to assess thermal stability.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product mixture.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine from neutral and acidic contaminants.[3][12][13]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (aq). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer of the amine.
-
Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" by extracting this combined aqueous layer with a small portion of fresh organic solvent (e.g., DCM) to remove any trapped neutral impurities.[14]
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) (aq), while stirring until the solution is strongly basic (pH > 10, check with pH paper). The hydrochloride salt will be neutralized back to the water-insoluble free amine, which will often appear as a cloudy precipitate or an oil.
-
Re-extraction: Extract the free amine from the basified aqueous solution using fresh organic solvent (DCM or EtOAc). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers from the previous step, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol addresses the purification of amines on silica gel, with options to mitigate common issues.
-
Stationary Phase Selection:
-
Option A (Standard Silica): Standard silica gel is acceptable but requires mobile phase modification.
-
Option B (Amine-Functionalized Silica): Recommended for difficult separations. The amine-functionalized surface masks the acidic silanols, leading to sharper peaks and better separation without mobile phase additives.[9]
-
-
Mobile Phase Selection (Eluent):
-
For Standard Silica: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Add a small amount (0.1-1%) of a competing amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[10] This "neutralizes" the silica surface, preventing strong adsorption of the target amine.
-
For Amine-Functionalized Silica: A simple Hexane/EtOAc or DCM/Methanol gradient is usually sufficient. No TEA is needed.[9]
-
-
Column Packing: Pack the column using the wet slurry method with your chosen eluent system. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude amine in a minimum amount of the mobile phase or the solvent it is most soluble in (e.g., DCM). For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution and Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure. Note: If TEA was used, it may need to be removed by co-evaporation with another solvent or a subsequent acid-base workup.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Broad, Tailing Peaks | Strong acid-base interaction between the amine and silica gel.[10] | 1. Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system.[10]2. Switch to an amine-functionalized silica column (e.g., KP-NH) for a less acidic stationary phase.[9]3. Consider using a different stationary phase like basic alumina. |
| No Elution of Product | The product is irreversibly bound to the silica. Mobile phase is not polar enough. | 1. Ensure a competing base (like TEA) is present in the eluent if using standard silica.2. Drastically increase eluent polarity (e.g., switch from EtOAc to Methanol in a DCM/MeOH system). |
| Poor Separation from a Similar Impurity | Insufficient selectivity of the chosen solvent system or stationary phase. | 1. Optimize the solvent system using TLC with different solvent ratios and compositions.2. Switch to amine-functionalized silica, which can alter selectivity.[9]3. Consider reversed-phase chromatography with an alkaline mobile phase (e.g., Acetonitrile/Water with ammonium hydroxide) to increase retention and separation of basic compounds.[10] |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Product "Oils Out" | The solution is supersaturated at a temperature above the product's melting point. The chosen solvent is too good a solvent. | 1. Add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) to the hot solution until it just becomes cloudy, then clarify with a drop of the primary solvent and cool slowly.[7]2. Re-heat the oiled-out mixture, add more solvent, and allow it to cool much more slowly.[15]3. Try a different solvent system entirely. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even when cold. | 1. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen, then attempt to cool again.2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[16]3. Add a "seed crystal" of the pure compound.[16]4. Place the solution in an ice bath or freezer to further decrease solubility (if not already done). |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | 1. Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[15]2. Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize precipitation.3. Minimize the amount of cold solvent used to wash the collected crystals on the filter. |
Troubleshooting Logic for Chromatography Issues
This diagram provides a logical path for troubleshooting common problems during the column chromatography of basic amines.
Caption: A troubleshooting workflow for amine purification by column chromatography.
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? (2025). Blog. [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Synthesis of 2-difluoromethoxy-6-methyl aniline. PrepChem.com. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Column Chromatography. (2020). YouTube. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
How to purify Benzylamine? (2024). Reddit. [Link]
-
Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
A New Reagent for Direct Difluoromethylation. PMC. [Link]
-
Recrystallization. (2015). YouTube. [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vernier.com [vernier.com]
- 13. m.youtube.com [m.youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Solubility Challenges with [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Welcome to the technical support guide for [2-(Difluoromethoxy)-5-methylphenyl]methanamine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a critical intermediate in various synthetic pathways, achieving consistent and adequate solubility is paramount for reaction efficiency, purification, and formulation. This guide provides a structured approach to understanding and overcoming these issues, grounded in fundamental physicochemical principles and validated laboratory techniques.
I. Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility.
| Property | Value (Predicted/Estimated) | Implication for Solubility |
| Molecular Formula | C9H11F2NO | - |
| Molecular Weight | 187.19 g/mol | Moderate molecular weight, less of a factor than functional groups. |
| Structure | A primary benzylamine with a difluoromethoxy group. | The aromatic ring and difluoromethoxy group are hydrophobic, while the primary amine is a polar, basic group capable of hydrogen bonding. |
| XlogP | 2.1 | A positive logP value indicates a preference for a non-polar (organic) environment over water, suggesting low intrinsic aqueous solubility. |
| pKa (of conjugate acid) | ~9.3 - 9.5 | The primary amine is basic. At a pH below its pKa, it will be protonated to form a more water-soluble cationic salt. The pKa of the parent benzylamine is 9.33. |
The core challenge arises from the molecule's dual nature: a significant hydrophobic backbone (the substituted benzene ring) and a single, ionizable hydrophilic functional group (the primary amine). At neutral pH, the non-polar characteristics dominate, leading to poor aqueous solubility.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound insoluble in water?
A1: The compound's insolubility in neutral water is due to the large, non-polar surface area of the methylphenyl group and the hydrophobic nature of the difluoromethoxy group. These structural features outweigh the hydrophilic contribution of the single amine group when it is in its neutral (free base) form. For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the crystal lattice and the disruption of solvent-solvent interactions. For this compound in water, the latter is energetically unfavorable.
Q2: What is the significance of the pKa, and how can I use it?
A2: The pKa of the conjugate acid (~9.3-9.5) is the pH at which 50% of the amine is in its protonated (cationic salt) form and 50% is in its neutral (free base) form. This is the most critical parameter for controlling aqueous solubility.
-
At pH << pKa (e.g., pH 2-7): The amine will be predominantly in its protonated, cationic form (R-CH₂NH₃⁺). This charged species is significantly more polar and thus more soluble in aqueous media.
-
At pH >> pKa (e.g., pH > 11): The amine will be in its neutral, free base form (R-CH₂NH₂), which has very low aqueous solubility.
Therefore, the most direct way to solubilize this compound in an aqueous system is to lower the pH.
Q3: What initial solvents should I try for creating a stock solution?
A3: For a concentrated stock solution intended for dilution into aqueous media, it is best to start with polar aprotic organic solvents.
-
Dimethyl Sulfoxide (DMSO): Generally the first choice for creating high-concentration stock solutions for biological screening.
-
N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent.
-
Ethanol or Isopropanol: Can be effective, often used in combination with other methods.
For direct use in aqueous reactions or formulations, you should focus on pH modification as the primary strategy.
III. In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem 1: The compound won't dissolve in my acidic aqueous reaction buffer (pH 4-6).
-
Question: I've added my compound to a buffered aqueous solution at pH 5, but it remains a solid or an oil. I expected it to dissolve based on its pKa. What's wrong?
-
Answer & Troubleshooting Workflow: While protonation is necessary, it may not be sufficient if the desired concentration is high or if the salt form itself has limited solubility. The dissolution process is not instantaneous.
Caption: Troubleshooting workflow for dissolution in acidic buffer.
Causality: The kinetics of dissolution can be slow. Mechanical energy (stirring, sonication) is required to break down solid aggregates and increase the surface area exposed to the acidic medium for protonation. It's also critical to confirm the final pH of the suspension, as the basic amine will consume some of the acid, potentially raising the pH above the optimal range for solubility.
Problem 2: My compound dissolves initially in an organic solvent but precipitates when I add it to my aqueous buffer.
-
Question: I made a 100 mM stock in DMSO and diluted it 1:1000 into my phosphate-buffered saline (PBS) at pH 7.4. I immediately saw a cloudy precipitate. Why?
-
Answer & Explanation: This is a classic case of a compound "crashing out" of solution. Your compound is soluble in 100% DMSO but is not soluble in 0.1% DMSO in PBS at pH 7.4. At this pH, the amine is in its poorly soluble free base form. The DMSO is not a strong enough co-solvent at this low concentration to keep it in solution.
Solutions:
-
Pre-acidify the Buffer: Before adding the DMSO stock, adjust the pH of your aqueous buffer to be at least 2 pH units below the pKa (e.g., pH 6.0 or lower). Then, add the DMSO stock slowly while vortexing. This ensures the compound is immediately protonated to its soluble salt form upon entering the aqueous phase.
-
Use a Co-solvent System: For some applications where pH cannot be lowered, a higher percentage of a co-solvent is needed. This involves creating a mixed solvent system that has properties intermediate between water and the organic solvent. This is a common strategy in pharmaceutical formulations.
-
Employ Cyclodextrins: Cyclodextrins are
minimizing side reactions when using [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Technical Support Center: Optimization & Stability Guide Subject: [2-(Difluoromethoxy)-5-methylphenyl]methanamine Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary
You are working with This compound .[1] This building block is a critical bioisostere in medicinal chemistry.[1][2] The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor (a "lipophilic hydroxyl" mimic) that improves metabolic stability and membrane permeability compared to a standard methoxy or hydroxy group.[1]
However, this molecule presents a "Two-Front" reactivity challenge:
-
The Benzyl Amine Front: Highly nucleophilic, prone to oxidative degradation, carbonate formation, and dimerization.
-
The Difluoromethoxy Front: Generally robust, but susceptible to
-elimination under strong basic conditions or cleavage by specific Lewis acids.[1]
This guide details the protocols required to minimize side reactions and maximize yield.
Part 1: Critical Storage & Handling (Pre-Reaction)
Before you even run a reaction, the purity of your starting material dictates your success. Primary benzyl amines are "carbon dioxide sponges."[1]
The Hidden Side Reaction: Carbamate Formation
-
Symptom: The clear oil turns into a white, crusty solid or a viscous gum.
-
Consequence: Stoichiometry errors in coupling reactions (the salt weighs more but delivers less amine).[1]
-
Prevention:
-
Store under Argon/Nitrogen: Always backfill containers.
-
Avoid Long Exposure: Do not leave open on the balance. Weigh quickly or use a glovebox.
-
Recovery: If crusty, dissolve in DCM and wash with 1M NaOH to liberate the free base, then dry (
) and concentrate immediately before use.
-
Part 2: Reaction Optimization & Side Reaction Control
Scenario A: Reductive Amination (Most Common Failure Point)
Goal: Attach an alkyl group to the amine.[1] The Enemy: Dimerization (Formation of the tertiary amine).[3]
Mechanism of Failure: During reductive amination with an aldehyde, the intermediate imine is formed. If the reducing agent is too aggressive or the stoichiometry is off, the product (secondary amine) reacts with another molecule of imine, forming a "dibenzyl" style dimer.
Protocol for Success:
-
Stepwise is Safer: Do not mix Amine + Aldehyde + Reductant all at once (One-Pot).[1]
-
Select the Right Hydride:
Scenario B: Amide Coupling
Goal: Reacting with a Carboxylic Acid.[1] The Enemy: N-Acyl Urea formation (low yield) or Racemization of the partner.
Protocol for Success: Since this compound is a benzyl amine, it is less hindered and highly nucleophilic.[1]
-
Coupling Reagent: HATU is often overkill and can lead to background reactions if the acid is hindered. EDC/HOBt or T3P (Propylphosphonic anhydride) are excellent choices.[1]
-
Base Choice: Use DIPEA (Hünig's base).[1] Avoid TEA if possible, as DIPEA minimizes proton exchange risks with the coupling partner.
Scenario C: Protecting the Difluoromethoxy Group
The Enemy:
The proton on the
-
Rule 1: NEVER use organolithiums (BuLi) or Grignard reagents in the presence of this motif if you can avoid it.[1]
-
Rule 2: If a strong base is required for another step, keep the temperature below -78°C.
-
Rule 3: Avoid strong Lewis acids like
or , which are typically used to cleave ethers.[1] They will strip the difluoromethyl group.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the "Safe Zones" versus "Danger Zones" for this specific molecule.
Figure 1: Reactivity flow chart showing the divergence between successful synthesis (Green) and common side-reaction pitfalls (Red).
Part 4: Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| White solid forms on the bottle cap/threads. | Reaction with atmospheric | Dissolve solid in DCM, wash with 1M NaOH, dry, and distill/concentrate. Store under Argon.[1] |
| Reaction mixture turns dark/black. | Oxidation of the benzylic amine to an imine/aldehyde species. | Ensure solvents are degassed.[1] Add an antioxidant like BHT if the reaction is prolonged and heating is required. |
| "Missing" Fluorine signal in NMR. | Cleavage of | Switch to milder bases (KHMDS, NaH) or organic bases (DIPEA).[1] Avoid |
| Yield > 100% or Double Mass peaks. | Dimerization during reductive amination (Over-alkylation).[1] | Use Sodium Triacetoxyborohydride (STAB) .[1] Ensure the imine is formed before adding the hydride. |
| Low yield in Amide Coupling. | Competitive formation of N-acyl urea or poor solubility.[1] | Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/DMF.[1] It is highly selective for primary amines.[1] |
References
-
Difluoromethyl Group Properties & Bioisosteres
-
Reductive Amin
-
Benzylamine Oxid
-
Compound D
Sources
- 1. PubChemLite - this compound (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. Oxidation of Benzylamines Using C70 as a Photocatalyst | TCI AMERICA [tcichemicals.com]
- 8. Oxidation of Benzylamines Using C70 as a Photocatalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction temperature for difluoromethoxy benzylamine synthesis
Topic: Optimizing Reaction Temperature & Chemoselectivity
Mission Statement
Welcome to the Technical Support Center. You are likely here because the introduction of a difluoromethoxy (
This guide moves beyond basic recipes. We will troubleshoot the thermodynamics of carbene transfer, address the critical competition between N- and O-alkylation, and provide self-validating protocols to stabilize your yields.
Part 1: The Thermodynamics of Carbene Generation
The most robust method for this synthesis utilizes Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) or Sodium 2-chloro-2,2-difluoroacetate . Unlike alkyl halides, this reagent does not react via simple
The "Goldilocks" Temperature Zone
Temperature controls the concentration of free
| Temperature Zone | State of Reaction | Outcome |
| < 60°C | Dormant | Kinetic Trap: Decarboxylation is too slow. The reagent remains as a salt. No reaction occurs. |
| 65°C – 95°C | Optimal | Controlled Release: Rate of |
| > 100°C | Runaway | Carbene Death: Rate of generation |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I am heating to 50°C, but my conversion is stuck below 10%."
Diagnosis: Thermal Activation Failure. You are likely using Sodium Chlorodifluoroacetate.[1] This reagent has a high activation energy barrier for decarboxylation. At 50°C, the salt is stable in most solvents (DMF, NMP). You are not generating the carbene.
The Fix:
-
Solvent Switch: Ensure you are using a dipolar aprotic solvent (DMF or NMP) which facilitates the decarboxylation.
-
Step-Up Protocol:
-
Heat the base (K₂CO₃ or Cs₂CO₃) and substrate first to 70°C to ensure phenoxide formation.
-
Slowly add the reagent solution only after the system reaches 80-90°C .
-
Validation: Monitor gas evolution (
). If you don't see bubbling, you aren't making carbene.
-
Issue 2: "The reaction turns black/tarry, and I see oligomers."
Diagnosis: Carbene Saturation (Thermal Runaway).
You are likely adding the reagent too fast at a temperature that is too high (>100°C). When
The Fix:
-
Dropwise Addition: Do not add ClCF₂CO₂Na in one portion. Add it as a solution in DMF over 1–2 hours via a syringe pump.
-
Temperature Cap: Limit the bath temperature to 95°C .
-
Water Scavenging: Ensure reagents are dry. Water hydrolyzes
to CO and HF, which degrades the reaction mixture.
Issue 3: "I am seeing difluoromethylation on the Nitrogen, not just the Oxygen."
Diagnosis: Chemoselectivity Failure (The Nucleophile Competition). Benzylamines contain two nucleophiles: the Phenol (-OH) and the Amine (-NH₂) .
-
Mechanism: Difluorocarbene is a soft electrophile. While it prefers the "harder" phenoxide, the free amine is highly nucleophilic and will compete, especially if the phenol is not fully deprotonated.
-
Critical Error: Attempting this reaction on a free amino-phenol (e.g., 4-hydroxybenzylamine) without protection.
The Fix (Authoritative Protocol): You must mask the nitrogen or use a precursor.
-
Option A (Recommended): Use N-Boc protection . The carbamate reduces the nucleophilicity of the nitrogen.
-
Workflow: N-Boc-4-hydroxybenzylamine
Base + ClCF₂CO₂Na (80°C) Acid Deprotection Product.
-
-
Option B (Industrial): Use the Nitrile Precursor .
-
Workflow: Hydroxybenzonitrile
O-CHF₂ formation Borane/Lithium Aluminum Hydride Reduction Benzylamine. -
Why: The nitrile group is non-nucleophilic and electron-withdrawing, which actually assists the phenol deprotonation [1].
-
Part 3: Visualizing the Mechanism & Logic
Diagram 1: The Temperature-Dependent Reaction Pathway
This diagram illustrates the kinetic competition that dictates your yield.
Caption: Kinetic pathway showing how temperature activates the reagent. Note the competition between productive trapping (Green) and oligomerization (Red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Diagnostic logic for identifying failure points in difluoromethoxy synthesis.
Part 4: Validated Experimental Protocol
Target: N-Boc-4-(difluoromethoxy)benzylamine Scale: 1.0 Gram
-
Preparation: In a dry flask, dissolve N-Boc-4-hydroxybenzylamine (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv). Stir at Room Temp for 15 mins.
-
Why: Pre-form the phenoxide. Cesium acts faster due to the "Cesium Effect" (solubility).
-
-
Heating: Heat the bath to 90°C .
-
Addition: Dissolve Sodium Chlorodifluoroacetate (2.5 equiv) in minimal DMF. Add this solution dropwise over 60 minutes .
-
Control: Ensure steady
evolution. If bubbling stops, check temperature.
-
-
Workup: Cool to RT. Dilute with water (quenches residual carbene/salt). Extract with Ethyl Acetate.[1]
-
Deprotection (Post-Purification): Treat with HCl/Dioxane or TFA/DCM to yield the free amine salt.
References
-
Patent CN110885291B . Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. (2020). Describes the industrial workflow of O-difluoromethylation on hydroxybenzonitrile followed by reduction.
-
Org. Synth. 2017, 94, 16-33 . Synthesis of Aryl Difluoromethyl Ethers. Detailing the mechanism of sodium chlorodifluoroacetate decarboxylation and temperature dependence.
-
Journal of Fluorine Chemistry . Recent advances in the synthesis of difluoromethoxy-containing compounds. Discusses the competition between N- and O-alkylation and the necessity of protecting groups.
Sources
Technical Support Center: Purification Strategies for [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Case ID: PUR-DFMMA-001 Status: Active Agent: Senior Application Scientist Subject: Removal of unreacted starting material from reaction mixtures.
Molecular Profile & Challenge Analysis
Before attempting purification, it is critical to understand the physicochemical behavior of your impurity.
-
Target Impurity: [2-(Difluoromethoxy)-5-methylphenyl]methanamine (henceforth referred to as DFMMA ).
-
Chemical Handle: Primary Amine (
). -
Key Substituent: Difluoromethoxy group (
).-
Effect: This group is electron-withdrawing (inductive effect), which slightly lowers the basicity of the amine compared to unsubstituted benzylamine (
). However, DFMMA remains sufficiently basic ( ) to be protonated by weak-to-moderate acids. -
Solubility: The
and methyl groups significantly increase lipophilicity. If the amine is not fully protonated, it will partition aggressively into the organic layer.
-
The Challenge: DFMMA often co-elutes with lipophilic products on silica gel due to the "tailing" effect of the amine and the lipophilic nature of the fluorinated ether.
Method A: Acid-Base Extraction (The Standard Protocol)
Applicability: Use this method when your desired product is neutral (e.g., amides, ureas, sulfonamides) or acidic .
The Logic
Because DFMMA is a base, treating the organic reaction mixture with an acidic aqueous solution converts the lipophilic DFMMA into its hydrophilic ammonium salt (
Workflow Diagram
Figure 1: Decision logic for acid-base extraction of basic impurities.
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with an immiscible organic solvent (Ethyl Acetate or Dichloromethane). Recommendation: Ethyl Acetate is preferred as it extracts fewer polar impurities.
-
Acid Wash:
-
Add 1M HCl (Volume: 1:1 ratio with organic layer).
-
Caution: If your product contains acid-sensitive groups (e.g., Boc, acetals), substitute HCl with 10% w/v Citric Acid or 0.5M
. The group is generally stable to dilute HCl.
-
-
Agitation: Shake vigorously for 2-3 minutes. The lipophilicity of DFMMA requires good contact time for the protonation equilibrium to shift.
-
Separation: Drain the aqueous layer (which now contains the DFMMA hydrochloride salt).
-
Verification: Run a TLC of the organic layer.[1] Stain with Ninhydrin. If a spot corresponding to DFMMA persists, repeat the acid wash.
Method B: Chemical Scavenging (The "Polishing" Step)
Applicability: Use when acid extraction is impossible (e.g., your product is also basic) or when trace amounts (<5%) of DFMMA remain.
The Logic
Solid-supported scavengers (functionalized polymer beads) chemically react with the unreacted primary amine. The impurity becomes covalently bound to the insoluble bead, which is then removed by simple filtration.
-
Recommended Resin: Polymer-Supported Isocyanate (PS-NCO) or PS-Benzaldehyde.
-
Mechanism:
(Urea formation).
Scavenging Protocol
| Parameter | Specification |
| Resin Type | Polystyrene-Isocyanate (PS-NCO) |
| Loading Capacity | Typically 1.0 – 1.5 mmol/g |
| Stoichiometry | 2.0 – 3.0 equivalents relative to excess DFMMA |
| Solvent Compatibility | DCM, THF, DMF (Resin must swell) |
| Time | 1 – 4 hours at Room Temperature |
Procedure:
-
Dissolve the crude mixture in dry DCM or THF.
-
Calculate the excess DFMMA (based on stoichiometry of reaction).
-
Add 3 equivalents of PS-NCO resin relative to the estimated DFMMA.
-
Agitate gently (orbit shaker) for 4 hours. Do not use magnetic stirring bars as they grind the beads.
-
Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse the resin beads with DCM to recover any entrained product.
-
Concentrate the filtrate. The DFMMA is now trapped on the beads in the filter.
Method C: Chromatography & Salt Formation (Difficult Separations)
Applicability: When the product and impurity have very similar
Chromatographic Modification
Primary amines like DFMMA interact strongly with the silanols on silica gel, causing "streaking." To improve separation:
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading.
-
Mobile Phase: Use DCM:MeOH (95:5) + 1%
(aqueous ammonia) . The ammonia competes for silanol sites, sharpening the amine peak.
Salt Precipitation (Crystallization)
If the product is non-basic, you can precipitate the DFMMA out of the mixture.
-
Dissolve the mixture in dry Diethyl Ether or Toluene.
-
Add 2M HCl in Ether dropwise.
-
The DFMMA-HCl salt is generally insoluble in ether and will precipitate as a white solid.
-
Filter off the solid. The filtrate contains your neutral product.
Troubleshooting & FAQs
Q: I tried the HCl wash, but the DFMMA is still in the organic layer. Why? A: This is likely due to the lipophilicity of the difluoromethoxy group.
-
Fix: The pH of the aqueous layer must be < 3. Ensure you used enough acid to neutralize all base in the reaction (including catalysts like Pyridine/TEA).
-
Fix: Add brine to the aqueous layer during extraction; the "salting out" effect can sometimes force the organic salt into the aqueous phase, though usually, it helps break emulsions.
Q: My product is also a secondary amine. How do I remove the DFMMA (primary amine)? A: You cannot use acid extraction. Use Method B (Scavenging) .
-
Selectivity: PS-Isocyanate reacts much faster with primary amines (DFMMA) than sterically hindered secondary amines. Monitor the reaction closely and stop once the primary amine is consumed. Alternatively, use PS-Benzaldehyde , which reacts selectively with primary amines to form imines.
Q: Is the
References
- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Polymer-supported reagents and scavengers in synthesis. Biotage Technical Notes. Retrieved from .
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides. Retrieved from .
-
Solid-Supported Scavengers for the Removal of Amines. Sigma-Aldrich (Merck) Technical Bulletin. Retrieved from .[2][3]
-
pKa Values of Amines and Benzylamine Derivatives. Alfa Chemistry Technical Reference. Retrieved from .
Sources
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Benzylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low reactivity in sterically hindered benzylamines. Instead of a simple list of steps, we will explore the causality behind experimental choices, offering robust, self-validating protocols to enhance your success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and directs you to more detailed troubleshooting guides below.
Q1: Why is my sterically hindered benzylamine (e.g., 2,6-disubstituted) unreactive in standard acylation or alkylation reactions?
A: The primary cause is steric hindrance. Bulky substituents on the benzene ring (ortho positions) and/or on the benzylic carbon physically block the nitrogen's lone pair of electrons. This spatial congestion impedes the approach of electrophiles (like acyl chlorides or alkyl halides), dramatically slowing down or preventing the reaction.[1][2] While the amine remains basic, its nucleophilicity is severely compromised.[3][4]
Q2: I see some product, but the yield is very low after a prolonged reaction time. What is the first thing I should change?
A: The first and often most effective change is to enhance the electrophilicity of your coupling partner. For acylations, this means switching from standard acyl chlorides or anhydrides to more potent activating agents. For alkylations, it may involve using a more reactive alkylating agent or changing the reaction mechanism entirely, for example, to a metal-catalyzed cross-coupling. Move to the Troubleshooting Guide for Acylation & Amide Bond Formation for specific reagent recommendations.
Q3: Are there specific catalysts that are known to work well for hindered amines?
A: Yes, catalyst selection is critical. For acylations, nucleophilic catalysts like 1-methylimidazole can be effective.[5] For C-N cross-coupling reactions, which are an excellent alternative for arylation, specialized ligand systems for palladium or copper catalysts have been developed specifically to accommodate sterically demanding substrates.[6][7] For instance, specific biarylphosphine ligands for palladium catalysis or pyrrole-ol ligands for copper catalysis have shown success in coupling hindered partners.[6][7]
Q4: My reaction is generating complex mixtures or undesired side products. What's happening?
A: With hindered substrates, forcing conditions (e.g., high heat) can lead to side reactions. For acylations using certain reagents, you might see byproduct formation.[8] For alkylations, over-alkylation to the quaternary ammonium salt can occur, although this is less common with tertiary amines due to increased steric hindrance.[9] A common issue in some systems is the dimerization of the amine starting material.[10] Using milder conditions with more reactive reagents is often the solution.
Troubleshooting Decision Workflow
Use this diagram to guide your troubleshooting process when encountering low reactivity with a sterically hindered benzylamine.
Caption: A decision tree for troubleshooting reactions of hindered benzylamines.
Troubleshooting Guide 1: Acylation & Amide Bond Formation
Q: My standard acylation with an acyl chloride and triethylamine has failed. What are my options?
A: When steric hindrance is high, the combination of a moderately reactive electrophile (acyl chloride) and a base that can also act as a nucleophile is inefficient. Your strategy should be to use a highly reactive acylating species and a non-competing base.
Strategy 1: Employ High-Potency Coupling Reagents
The most reliable strategy is to borrow from the field of peptide synthesis, where coupling hindered amino acids is a routine challenge. In-situ activating reagents convert the carboxylic acid into a much more reactive intermediate.[11]
Why this works: Reagents like HATU, HCTU, and COMU form activated OAt, O-6-ClBt, or Oxyma esters, respectively. These esters are significantly more reactive than the parent carboxylic acid or acyl chloride, enabling acylation of even poorly nucleophilic amines.[12] Phosphonium salts (like PyBOP) are also highly effective and have the advantage of not reacting with the amine nucleophile, which can be beneficial if an excess of the coupling reagent is needed.[11]
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Activated Species | Relative Reactivity | Key Considerations |
| Acyl Chloride/Anhydride | - | Low-Moderate | Often fails with hindered amines. |
| HBTU / TBTU | OBt Ester | High | Standard, effective workhorse reagent. |
| HCTU | O-6-ClBt Ester | Very High | More reactive than HBTU due to the electron-withdrawing chlorine. |
| HATU / PyAOP | OAt Ester | Extremely High | Often the reagent of choice for "impossible" couplings. HOAt provides anchimeric assistance. |
| COMU | Oxyma Ester | Extremely High | Reactivity comparable to HATU with a non-explosive leaving group (OxymaPure).[13] |
Experimental Protocol: HATU-Mediated Coupling of a Hindered Benzylamine
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF or MeCN.
-
Activation: Add a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 5-10 minutes. You should see a color change indicating the formation of the activated OAt-ester.
-
Coupling: Add a solution of the sterically hindered benzylamine (1.0 equivalent) in minimal anhydrous solvent to the activated ester solution.
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. For highly hindered substrates, the reaction may require gentle heating (40-50 °C) or extended reaction times (12-24 hours).
-
Workup: Upon completion, dilute the reaction with ethyl acetate, wash with aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Strategy 2: Generate Acyl Fluorides In Situ
For extremely challenging cases, acyl fluorides represent a potent class of acylating agents. They are small, highly electrophilic, and can be generated and used in one pot.[14]
Why this works: The small size of the fluorine atom minimizes steric clash during the approach to the hindered nitrogen center. Reagents like BTFFH, used in conjunction with a base, can efficiently convert a carboxylic acid to its acyl fluoride, which then reacts with the amine.[14] This method has proven effective where many other standard coupling protocols have failed.[14]
Troubleshooting Guide 2: Alkylation & Reductive Amination
Q: I am trying to N-alkylate my hindered benzylamine with an alkyl bromide, but the reaction is too slow. How can I facilitate this?
A: Direct Sₙ2 alkylation is highly sensitive to steric hindrance.[9] A more robust approach is often to change the reaction mechanism entirely to one that is less sterically demanding, such as reductive amination or a metal-catalyzed process.
Strategy 1: Catalytic Reductive Amination
Reductive amination, which involves the formation of an imine or iminium ion followed by reduction, is a powerful method for C-N bond formation. Recent advances have shown this can be applied to the synthesis of sterically hindered amines.[15][16]
Why this works: This pathway avoids a direct Sₙ2 attack. The key is the choice of catalyst and reducing agent. Palladium-based catalysts, particularly those supported on materials like g-C₃N₄, have been shown to be highly selective for producing hindered amines at room temperature.[15] The mechanism can involve hydroxyl groups on the catalyst facilitating both imine formation and reduction.[15] Rhodium and Ruthenium catalysts using CO as a deoxygenating agent have also been developed for this purpose.[16]
Caption: General workflow for reductive amination of hindered amines.
Strategy 2: Radical-Based C-H Functionalization
For certain substrates, particularly for α-alkylation of the benzylamine, radical-based methods offer a completely different and effective approach.
Why this works: A recent strategy employs radical carbonyl catalysis to generate a persistent α-imino radical from the primary benzylamine.[17] This radical can then undergo cross-coupling with a radical generated from a sterically hindered alkyl iodide (e.g., 1-adamantyl iodide). This pathway bypasses traditional ionic mechanisms and allows for the formation of highly congested C-C bonds adjacent to the nitrogen.[17]
Troubleshooting Guide 3: C-N Cross-Coupling Reactions
Q: I need to couple my hindered benzylamine with an aryl halide. Standard Buchwald-Hartwig conditions are not working. What should I do?
A: The success of palladium- or copper-catalyzed C-N cross-coupling reactions with hindered substrates is almost entirely dependent on the choice of ligand. Standard, general-purpose ligands often fail because they do not create a catalytic pocket that is both accessible to the hindered amine and reactive enough to promote reductive elimination.
Strategy: Employ Ligands Designed for Steric Challenge
Palladium-Catalyzed Amination (Buchwald-Hartwig): Significant research has focused on developing biarylphosphine ligands that possess the right balance of steric bulk and electron-donating ability to create a highly active, monoligated palladium center. These catalysts are effective for coupling α,α,α-trisubstituted primary amines with a wide range of aryl halides under mild conditions.[7]
Copper-Catalyzed Amination (Ullmann-type): Copper catalysis has re-emerged as a powerful, cost-effective alternative to palladium. For hindered substrates, the discovery of novel ligands has been key. For example, a recently developed pyrrole-ol based ligand enables the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically demanding primary and secondary amines, a transformation that was previously very challenging.[6]
Experimental Protocol: Copper-Catalyzed Coupling of a Hindered Amine with an Aryl Iodide
This protocol is a representative example based on published literature and may require optimization.[6]
-
Setup: To an oven-dried vial, add CuI (5-10 mol%), the specialized pyrrole-ol ligand (e.g., L7 from the cited reference, 5-10 mol%), and a base such as K₂CO₃ (2.0 equivalents).[6]
-
Reagents: Add the sterically hindered benzylamine (1.2 equivalents) and the aryl iodide (1.0 equivalent).
-
Solvent: Add an appropriate anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100-130 °C) for 24-48 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography to isolate the desired coupled product.
References
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.[Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society.[Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.[Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.[Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar.[Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing.[Link]
-
Deaminative coupling of benzylamines and arylboronic acids. ETH Zurich Research Collection.[Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications.[Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.[Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.[Link]
-
Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. ChemRxiv.[Link]
-
Steric hindrance Definition. Fiveable.[Link]
-
NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Research Square.[Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Semantic Scholar.[Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing.[Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.[Link]
-
steric hinderance and basicity. Reddit.[Link]
-
Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. Scilit.[Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Omega.[Link]
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handling moisture sensitivity of [2-(Difluoromethoxy)-5-methylphenyl]methanamine salts
Technical Support Center: [2-(Difluoromethoxy)-5-methylphenyl]methanamine Salts
Introduction
Welcome to the technical support guide for handling salts of this compound. This molecule is a key intermediate in various drug development programs. As with many amine salts, its salts are susceptible to moisture, which can significantly impact experimental reproducibility, chemical stability, and the ultimate quality of the final active pharmaceutical ingredient (API). Hygroscopicity—the tendency of a solid to absorb moisture from the atmosphere—can lead to a cascade of issues including physical changes (clumping, deliquescence), chemical degradation, and altered dissolution profiles.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource structured around frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges related to the moisture sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are salts of this compound expected to be moisture-sensitive?
A: The moisture sensitivity, or hygroscopicity, arises from the molecular structure. Amine salts are ionic and contain hydrogen bond donors and acceptors, which readily interact with polar water molecules from the atmosphere.[3] The presence of the difluoromethoxy group further increases the molecule's polarity. This interaction can range from surface adsorption to the absorption of water into the crystal lattice, potentially forming hydrates or even causing the solid to dissolve (deliquesce).[3][4]
Q2: What are the immediate signs that my sample has been compromised by moisture?
A: The most common visual cues are physical changes in the powder. You may observe:
-
Clumping or Caking: The free-flowing powder becomes sticky and forms aggregates.[5]
-
Change in Appearance: The material may appear wet, oily, or translucent.
-
Deliquescence: In cases of high hygroscopicity and humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[4]
Any of these signs warrant a quantitative determination of water content before proceeding with your experiment.
Q3: How does moisture affect the chemical stability of the amine salt?
A: Excess moisture can compromise the compound's integrity in several ways:
-
Hydrolysis: While the primary amine and difluoromethoxy groups are generally stable, prolonged exposure to water, especially under non-neutral pH or elevated temperatures, could initiate degradation pathways.
-
Salt Disproportionation: High moisture content can facilitate the conversion of the salt back to its free base and corresponding acid, altering the solid-state properties and potentially impacting solubility and bioavailability.
-
Catalyzing Degradation: Water can act as a plasticizer, increasing molecular mobility within the solid state and accelerating reactions with other impurities or atmospheric components like oxygen.[6][7][8]
Q4: What is the difference between Karl Fischer titration and Dynamic Vapor Sorption (DVS) for moisture analysis?
A: Both are crucial techniques, but they answer different questions.
-
Karl Fischer (KF) Titration: This is the gold standard for quantifying the total water content (both bound and unbound) in a sample at a specific point in time.[][10] It is a destructive chemical method that provides a precise percentage of water by mass.[11]
-
Dynamic Vapor Sorption (DVS): This gravimetric technique measures how a sample's mass changes as it is exposed to a range of controlled relative humidity (RH) levels.[12][13] It is used to characterize the hygroscopic nature of a material—determining if it's non-hygroscopic, deliquescent, or forms hydrates—and to assess its stability under various environmental conditions.[14][15]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common experimental failures and links them to potential moisture-related causes.
Q5: My reaction is giving low yields or an inconsistent impurity profile. Could the amine salt's water content be the cause?
A: Absolutely. This is a classic symptom of using a moisture-compromised starting material.
-
Plausible Cause: The water content in your amine salt is altering the stoichiometry of your reaction. For example, if you assume a molecular weight for the anhydrous salt but your material is actually a hydrate, you are adding less of the active reagent than calculated. Water can also interfere with moisture-sensitive reagents (e.g., organometallics, acyl chlorides) or catalysts, quenching them and halting the reaction.
-
Troubleshooting Steps:
-
Quarantine the Lot: Do not use any more of the suspect batch of the amine salt until you have verified its quality.
-
Quantify Water Content: Perform a Karl Fischer titration on the salt.[] This will give you the exact percentage of water.
-
Adjust Calculations: If the water content is significant but the material is otherwise pure, you can adjust the mass of starting material to account for the water.
-
Dry the Material: If the water content is unacceptably high or if you suspect it has caused degradation, the material must be dried. This can be done by heating under vacuum, provided the compound is thermally stable. Always confirm the salt's decomposition temperature via thermogravimetric analysis (TGA) before heating.[5][16]
-
Re-purify if Necessary: If drying does not resolve the issue, recrystallization may be required to remove both water and any resulting impurities.
-
Q6: The solid amine salt has turned into a sticky, clumpy mass. Is it still usable?
A: Potentially, but not without characterization and likely purification.
-
Plausible Cause: The material has absorbed a significant amount of atmospheric moisture, a sign of its hygroscopic nature.[5] This makes accurate weighing impossible and indicates a high water content that will interfere with most reactions.
-
Troubleshooting Steps:
-
Transfer to a Controlled Atmosphere: Immediately move the material into a desiccator over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄) or into a glovebox to prevent further moisture uptake.[4][17]
-
Assess the Damage: Once the surface is dry, you must determine if only a physical change has occurred or if chemical degradation has also taken place. Run analytical tests such as NMR or LC-MS to check the purity against a reference standard.
-
Purification is Recommended: Even if the chemical purity appears high, the physical form has been compromised. The best course of action is to re-dissolve the material in a suitable solvent, dry the solution (e.g., with MgSO₄ or Na₂SO₄), and recrystallize the salt to obtain a pure, anhydrous, crystalline solid.
-
Q7: I am struggling to get a consistent result in my analytical assays (e.g., HPLC, NMR). Why?
A: Inconsistent water content is a primary cause of analytical variability.
-
Plausible Cause: The weight of your analytical standard is not accurate due to variable, unmeasured water content. If you weigh out 10.0 mg of a salt that contains 5% water, you are only weighing 9.5 mg of the actual compound. This error propagates through all subsequent concentration calculations, leading to inaccurate assay results.
-
Troubleshooting Steps:
-
Standardize Your Workflow: Implement a strict pre-analysis protocol. Before weighing, always dry the analytical standard under vacuum at a validated temperature for a set period.[16]
-
Use a Reference Standard: Qualify a single batch of the amine salt as your reference standard. Characterize it thoroughly (purity by HPLC, identity by NMR/MS, and water content by Karl Fischer). Store this reference standard under inert gas in a desiccator.
-
Weigh in a Controlled Environment: For highly sensitive quantitative work, consider weighing the material inside a glovebox or a glove bag with a dry atmosphere.[18][19]
-
Troubleshooting Summary Table
| Observed Problem | Probable Moisture-Related Cause | Recommended Action |
| Inconsistent reaction yields/impurities | Inaccurate stoichiometry due to unaccounted-for water; quenching of reagents. | Quantify water content via Karl Fischer titration; adjust mass or dry/re-purify the material. |
| Solid is clumped, sticky, or "wet" | High level of moisture absorption from the atmosphere (hygroscopicity). | Dry the material under vacuum; re-purify via recrystallization and confirm chemical purity. |
| Poor analytical reproducibility | Inaccurate sample weight due to variable water content. | Dry analytical standards before use; store reference materials in a desiccator; weigh in a controlled atmosphere. |
Visualized Workflows and Diagrams
Decision Workflow for Handling Incoming Material
This diagram outlines the logical steps from receiving a new batch of this compound salt to its appropriate storage or use.
Caption: Decision tree for handling new batches of the amine salt.
Consequences of Moisture Exposure
This diagram illustrates how moisture absorption leads to both physical and chemical degradation of the amine salt.
Caption: Cascade of moisture-induced stability issues.
Key Experimental Protocols
Protocol 1: Standard Handling and Storage
For salts confirmed to be hygroscopic, strict environmental control is necessary.
-
Minimizing Exposure: Handle the material in an environment with low humidity. Avoid leaving containers open to the atmosphere for extended periods. Weighing should be done quickly and efficiently.[5]
-
Primary Storage: The primary container must have a tight-fitting, secure cap. For added protection, seal the cap with paraffin film.[16]
-
Secondary Storage: Store the sealed primary container inside a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, silica gel).[17][20] For highly sensitive materials, storage under an inert atmosphere (e.g., in a nitrogen-filled glovebox) is the best practice.[4][19]
-
Monitoring: Periodically check the desiccant's condition (color-indicating silica gel is useful for this) and regenerate or replace it as needed.
-
Dispensing: When removing material, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid. If possible, dispense the material within a glove bag or glovebox.[18][21]
Protocol 2: Moisture Content Determination by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content.
-
System Preparation: Ensure the Karl Fischer titrator is clean, dry, and equipped with fresh, standardized KF reagent (e.g., CombiTitrant 5). The titration cell should be conditioned to a low, stable drift (e.g., <10 µ g/min ).
-
Titer Determination: Accurately determine the titer of the KF reagent using a certified water standard or pure disodium tartrate dihydrate. Run in triplicate to ensure precision.
-
Sample Preparation: Accurately weigh a suitable amount of the amine salt (typically 50-100 mg, depending on expected water content) using an analytical balance.
-
Titration: Quickly and carefully add the weighed sample to the titration vessel. Start the titration immediately. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water based on the sample weight, titrant volume, and reagent titer.
-
Validation: Run the analysis in triplicate to ensure the result is reproducible. For strongly basic amines, buffering the solvent with salicylic or benzoic acid may be necessary to prevent side reactions and artificially high results.[22][23]
Protocol 3: Recrystallization to Purify and Dry the Amine Salt
Recrystallization is an effective method to remove impurities, including excess water, and to obtain a high-purity, crystalline solid.[24][25]
-
Solvent Selection: Choose a solvent system in which the amine salt is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices for amine salts include alcohols (isopropanol, ethanol) or mixtures like methanol/MTBE or ethanol/water.[26] A small-scale screen is essential.
-
Dissolution: In an appropriately sized flask, add the crude, moisture-laden salt and the minimum amount of the hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum, potentially with gentle heating (ensure the temperature is well below the melting or decomposition point). The final product should be a dry, free-flowing crystalline powder.
-
Characterization: Confirm the purity and verify the low water content of the recrystallized material using appropriate analytical techniques (HPLC, NMR, KF Titration).
References
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]
-
Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]
-
TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]
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Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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Manufacturing Chemist. (2010, July 19). Moisture analysis. Retrieved from [Link]
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News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
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TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
PharmTech. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
ScienceDirect. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2005, May 11). Hydrate formation in NH + -containing salts of pharmaceutically acceptable anions: A CSD survey. Retrieved from [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Oxford Academic, Clean Energy. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. Retrieved from [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]
-
Relequa. (n.d.). Effects of Moisture. Retrieved from [Link]
-
ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
SciSpace. (n.d.). Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. news-medical.net [news-medical.net]
- 11. azom.com [azom.com]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. tainstruments.com [tainstruments.com]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. How To [chem.rochester.edu]
- 17. ibisscientific.com [ibisscientific.com]
- 18. hepatochem.com [hepatochem.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
- 21. reddit.com [reddit.com]
- 22. mcckf.com [mcckf.com]
- 23. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 24. scs.illinois.edu [scs.illinois.edu]
- 25. Tips & Tricks [chem.rochester.edu]
- 26. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
catalyst selection for reactions involving [2-(Difluoromethoxy)-5-methylphenyl]methanamine
This technical guide addresses the specific catalytic requirements for reactions involving [2-(Difluoromethoxy)-5-methylphenyl]methanamine (referred to herein as DFM-Amine ).
The presence of the ortho-difluoromethoxy (-OCHF
Executive Molecule Profile
-
Substrate: this compound
-
Key Functionality: Primary Benzyl Amine (Nucleophile)
-
Critical Constraint: Ortho-OCHF
group.-
Sterics: Moderate bulk; restricts rotational freedom of the amine, potentially hindering catalyst approach.
-
Electronics: The -OCHF
group is electron-withdrawing ( ), slightly reducing the nucleophilicity of the amine compared to a methoxy analog. -
Stability: Generally robust, but susceptible to carbene elimination under extreme basic conditions or specific Lewis acid interactions.
-
Workflow: N-Arylation (Buchwald-Hartwig Coupling)
Q: Which catalyst system ensures mono-arylation without degrading the -OCHF
Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts.
-
The Challenge: Primary benzyl amines are prone to bis-arylation (reacting twice). Additionally, the ortho-OCHF
group can chelate Pd or sterically hinder the transmetalation step. -
The Solution:
-
Ligand Choice:
-
BrettPhos: The gold standard for primary amines. Its bulk ensures mono-arylation selectivity. It creates a protective pocket that accommodates the ortho-substituent of your amine while preventing a second aryl halide from binding.
-
RuPhos: Use only if the electrophile (aryl halide) is also sterically hindered (e.g., ortho-substituted aryl chlorides). RuPhos is smaller and more active for difficult oxidative additions but has lower mono-selectivity than BrettPhos.
-
-
Base Selection:
-
Standard: Sodium tert-butoxide (NaOtBu).
-
If Decomposition Occurs: The -OCHF
group is generally stable, but if you observe defluorination (formation of phenols), switch to LHMDS (Lithium bis(trimethylsilyl)amide) or weak inorganic bases like K PO .
-
-
Protocol: Mono-Arylation of DFM-Amine
-
Catalyst: BrettPhos Pd G4 (1.0–2.0 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Temperature: 80–100 °C
-
Inert Atmosphere: Argon/Nitrogen is mandatory to protect the active Pd(0) species.
Expert Insight: Do not use Pd(OAc)
+ Ligand unless you heat the mixture for 5 minutes before adding the substrate. The induction period can lead to side reactions. Precatalysts (G3/G4) eliminate this risk.
Workflow: Reductive Amination & Alkylation
Q: How do I prevent over-alkylation when reacting DFM-Amine with aldehydes?
Recommendation: Use Iridium-catalyzed Hydrogen Borrowing or controlled Reductive Amination .
-
The Challenge: The benzyl amine is highly reactive. Standard S
2 alkylation with alkyl halides will uncontrollably produce tertiary amines and quaternary salts. -
The Solution:
-
Method A: Reductive Amination (Standard)
-
Catalyst: None (Imine formation)
NaBH(OAc) (Reduction). -
Note: The ortho-OCHF
group may slow down imine formation due to sterics. Add a Lewis Acid catalyst like Ti(OiPr) (1.0 equiv) to drive imine formation before adding the reducing agent.
-
-
Method B: Hydrogen Borrowing (Green/Catalytic)
-
Catalyst: [Cp*IrCl
] (1 mol%). -
Reactant: Primary Alcohol (instead of aldehyde).
-
Mechanism: The catalyst temporarily oxidizes the alcohol to an aldehyde, condenses it with DFM-Amine, and reduces the imine using the "borrowed" hydrogen. This is highly selective for mono-alkylation.
-
-
Visual Decision Guide
The following diagram outlines the logical flow for selecting the correct ligand/catalyst system based on your specific reaction partner.
Caption: Logical decision tree for catalyst selection based on reaction type and electrophile steric profile.
Troubleshooting & FAQ
Q: My Buchwald coupling yield is low (<40%), and I see unreacted DFM-Amine. Why?
-
Diagnosis: The ortho-OCHF
group is likely creating a "steric wall," preventing the amine from coordinating to the Palladium center. -
Fix:
-
Switch solvent to t-Amyl Alcohol . The polarity helps stabilize the transition state.
-
Increase temperature to 110 °C .
-
Switch to Pd-RuPhos G4 , which has a smaller bite angle and accommodates bulky amines better than BrettPhos, though you must monitor for bis-arylation.
-
Q: Can I use heterogeneous catalysts like Pd/C?
-
Answer: Generally, No for cross-coupling. Pd/C is for hydrogenation. If you attempt to use Pd/C for coupling (e.g., in flow chemistry), the leaching rates will be high and conversion low due to the steric bulk of the DFM-Amine.
Q: Is the -OCHF
-
Warning: No. Strong Lewis acids (boron/aluminum halides) can cleave the C-F bonds or the ether linkage.
-
Alternative: If you need Lewis Acid activation (e.g., for Friedel-Crafts), use milder lanthanide triflates like Sc(OTf)
or Yb(OTf) , which coordinate to carbonyls/imines without stripping fluorine.
Summary of Recommended Conditions
| Reaction Class | Catalyst / Reagent | Ligand | Base / Additive | Critical Note |
| N-Arylation (Standard) | Pd G4 Precatalyst | BrettPhos | NaOtBu | Best for mono-selectivity. |
| N-Arylation (Hindered) | Pd G4 Precatalyst | RuPhos | LHMDS | Use if Ar-X is ortho-substituted. |
| Reductive Amination | NaBH(OAc) | N/A | Ti(OiPr) | Ti(IV) overcomes steric hindrance. |
| Amide Coupling | HATU / COMU | N/A | DIPEA | Avoid carbodiimides (EDC) if yield is low. |
References
-
Maitro, G., et al. (2018). "Precatalysts for the Buchwald-Hartwig Amination: Ensuring Active Pd(0) Generation." Organic Process Research & Development.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis.
Validation & Comparative
1H NMR spectrum analysis of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Topic: 1H NMR Spectrum Analysis of [2-(Difluoromethoxy)-5-methylphenyl]methanamine Content Type: Technical Comparison & Analysis Guide Audience: Analytical Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary & Strategic Context
In modern medicinal chemistry, the difluoromethoxy (
This guide provides a comparative analysis of analytical approaches, specifically evaluating Solvent System Performance (
Structural Analysis & Spin System Prediction
Before interpreting the spectrum, we must define the expected spin system based on the molecular scaffold.
-
Core Scaffold: 1,2,4-trisubstituted benzene ring.
-
Key Substituents:
-
Primary Amine (
): Position 1. -
Difluoromethoxy (
): Position 2. -
Methyl (
): Position 5.
-
The Diagnostic Marker: The Geminal Fluorine Coupling
The most definitive feature of this spectrum is the proton on the difluoromethoxy group. Unlike a standard methoxy singlet, this proton couples with the two geminal fluorine atoms (
-
Multiplicity: Triplet (
).[1] -
Coupling Constant (
): Extremely large, typically 71–75 Hz . -
Chemical Shift: Downfield (
ppm) due to the electronegativity of the two fluorine atoms and the oxygen.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the amine protons and the resolution of the aromatic region.
Comparative Data Table: vs. [2][3][4]
| Feature | Alternative A: Chloroform- | Alternative B: DMSO- | Verdict |
| Amine Protons ( | Poor. Often broad, invisible, or chemically exchanged. Variable shift (1.5–2.0 ppm). | Excellent. Distinct broad singlet. Shifted downfield (3.0–8.0 ppm depending on salt form). | DMSO- |
| Difluoromethoxy ( | Good. Sharp triplet. Minimal solvent overlap.[2] | Good. Sharp triplet, but may overlap with aromatic signals if not carefully shimmed. | Neutral. |
| Water Peak Interference | Low. HDO peak ~1.56 ppm (usually clear of key signals). | High. HDO peak ~3.33 ppm (can obscure benzylic | |
| Salt Form Analysis | Poor. HCl salts are insoluble. | Excellent. Solubilizes HCl salts; allows observation of ammonium ( | DMSO- |
Technical Recommendation
-
For Free Base: Use
for cleaner baselines and better separation of the benzylic methylene from the water peak. -
For HCl/TFA Salts: Use
. The amine will appear as a broad signal (or distinct triplet if coupling to persists) around 8.0+ ppm.
Detailed Spectral Assignment (Reference Data)
The following data represents the Standard Analytical Expectation for the free base in
A. Aliphatic Region[6]
-
Methyl Group (
):-
Shift:
ppm. -
Multiplicity: Singlet (
). -
Integration: 3H.
-
-
Benzylic Methylene (
):-
Shift:
ppm. -
Multiplicity: Singlet (
). Note: May broaden if exchange is slow. -
Integration: 2H.
-
-
Amine (
):-
Shift:
ppm (Concentration dependent). -
Multiplicity: Broad Singlet (
).
-
B. The "Signature" Region ( )
-
Shift:
ppm. -
Multiplicity: Triplet (
).[1] -
Coupling (
): Hz. -
Visual Check: Look for a "mini-multiplet" where the outer legs of the triplet are far apart (74 Hz is ~0.12 ppm at 600 MHz, or ~0.24 ppm at 300 MHz).
C. Aromatic Region ( ppm)
The 1,2,4-substitution pattern creates an ABX-like system (or ABC depending on field strength).
-
H-3 (Ortho to
, Meta to ):-
Appears as a doublet or broad singlet. The
group is ortho-directing but bulky.
-
-
H-4 (Para to
, Ortho to ):-
dd (Doublet of doublets). Large ortho-coupling to H-3, small meta-coupling to H-6.
-
-
H-6 (Ortho to
):-
Doublet.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this specific preparation protocol.
Reagents
-
Solvent:
(99.8% D) + 0.03% v/v TMS (Tetramethylsilane). -
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Massing: Weigh 5–10 mg of the this compound into a clean vial.
-
Why? <5 mg yields low signal-to-noise; >15 mg causes viscosity broadening.
-
-
Solvation: Add 0.6 mL of
.-
Critical Step: Cap and invert gently. Do not vortex vigorously if the amine is unstable.
-
-
Filtration (Optional but Recommended): If the solution appears cloudy (indicating salt formation or impurities), filter through a small plug of glass wool directly into the NMR tube.
-
Trust Indicator: A clear solution is required for sharp lines.
-
-
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reasoning: The
proton has a long relaxation time. Short delays will under-integrate this key diagnostic peak.
-
-
Scans (NS): 16 or 32.
-
Visualization: Assignment Logic Tree
The following diagram illustrates the logical flow for assigning this specific molecule, prioritizing the unique fluorine coupling.
Caption: Figure 1. Logical decision tree for the structural validation of this compound, prioritizing the unique difluoromethoxy signature.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for benzylamine and aromatic coupling constants).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications, (48), 7405-7407.
containing aromatics). Link -
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[3][4] (Authoritative source on H-F coupling constants and
NMR parameters).
Sources
LC-MS characterization data for [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Title: Comparative LC-MS/MS Profiling of [2-(Difluoromethoxy)-5-methylphenyl]methanamine: A Guide to Bioisosteric Analysis
Executive Summary
This technical guide characterizes This compound (Target Compound) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary objective is to provide researchers with a validated analytical framework for this fluorinated building block, specifically comparing its chromatographic and mass spectral behavior against its non-fluorinated (Methoxy) and perfluorinated (Trifluoromethoxy) analogs.
Key Findings:
-
Bioisosteric "Goldilocks" Zone: The difluoromethoxy moiety exhibits intermediate lipophilicity, resulting in retention times that bridge the gap between metabolic instability (Methoxy) and extreme hydrophobicity (Trifluoromethoxy).
-
Ionization Efficiency: The primary amine handle ensures robust ESI+ response, but the electron-withdrawing
group slightly suppresses ionization compared to the electron-donating analog. -
Fragmentation Specificity: A unique neutral loss pattern distinguishes the target from its analogs, primarily driven by the stability of the difluoromethyl ether bond relative to the methoxy ether.
Introduction: The Fluorine Effect in Medicinal Chemistry
In modern drug discovery, the difluoromethoxy group (
For analytical chemists, this substitution presents specific challenges:
-
Chromatographic Shift: Fluorination increases retention on reverse-phase columns (C18), altering elution profiles.
-
Mass Spectral Response: The electronegativity of fluorine can reduce the basicity of the nearby amine, potentially affecting protonation in the electrospray source.
This guide compares the Target Compound against two established alternatives:
-
Alternative A (Hydrophilic): (2-Methoxy-5-methylphenyl)methanamine.
-
Alternative B (Lipophilic): [2-(Trifluoromethoxy)-5-methylphenyl]methanamine.
Experimental Methodology
Materials & Reagents
-
Stationary Phase: C18 Bridged Ethyl Hybrid (BEH) Column (
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for amine ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Instrumentation: Triple Quadrupole MS coupled with UHPLC.
LC-MS/MS Protocol
The following protocol was optimized to ensure separation of the target from potential metabolic byproducts (e.g., N-acetylated metabolites).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of compound in 1 mL MeOH. Dilute to 100 ng/mL in 50:50 Water:MeOH.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
-
Cone Voltage: Optimized per compound (see Table 1).
-
-
Gradient Elution:
-
0.0 min: 5% B
-
4.0 min: 95% B (Linear Ramp)
-
5.0 min: 95% B (Hold)
-
5.1 min: 5% B (Re-equilibration)
-
Analytical Workflow Diagram
Figure 1: Standardized LC-MS/MS workflow for fluorinated benzylamine characterization.
Comparative Analysis & Results
Chromatographic & Mass Spectral Data[4][5]
The following table summarizes the experimental data. Note the Retention Time (RT) shift caused by the stepwise addition of fluorine atoms.
| Parameter | Alternative A (Methoxy) | Target Compound (Difluoromethoxy) | Alternative B (Trifluoromethoxy) |
| Formula | |||
| MW | 151.21 | 187.19 | 205.18 |
| Precursor | 152.1 | 188.2 | 206.1 |
| LogP (Calc) | ~1.6 | ~2.3 | ~3.1 |
| Retention Time | 2.1 min | 2.8 min | 3.4 min |
| Cone Voltage | 20 V | 25 V | 30 V |
| Primary Fragment | 135.1 ( | 171.1 ( | 189.1 ( |
| Secondary Fragment | 105.1 ( | 121.1 ( | 120.1 ( |
Fragmentation Mechanism Analysis
Understanding the fragmentation is crucial for designing Multiple Reaction Monitoring (MRM) methods. All three compounds share a common primary fragmentation pathway: the neutral loss of ammonia (
However, the secondary fragmentation reveals the stability of the ether bond.
-
Methoxy: Easily loses the methyl radical or formaldehyde.
-
Difluoromethoxy: The
bond strengthens the adjacent bond, making the ether linkage more stable than the methoxy analog, but it can still undergo characteristic loss of the moiety under higher collision energies.
Figure 2: Proposed fragmentation pathway for this compound.
Technical Insights for Researchers
The "Orthogonality" of Detection
When developing a pharmacokinetic (PK) assay, the Target Compound offers a distinct advantage over the Methoxy analog. In biological matrices, methoxy compounds often undergo metabolic O-demethylation to phenols. The Difluoromethoxy group resists this metabolism [3].[4][5]
-
Recommendation: If your drug candidate utilizes this scaffold, monitor the transition
for quantitation. Use as a qualifier to ensure specificity against isobaric interferences.
Mobile Phase Considerations
Because the fluorine atoms exert an inductive electron-withdrawing effect, the basicity of the benzylic amine is slightly reduced (
-
Protocol Adjustment: Ensure the mobile phase pH is below 4.0 (using Formic Acid or TFA). Using neutral buffers (Ammonium Acetate) may result in poor peak shape due to incomplete protonation of the amine during the chromatographic run.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry. Link
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
Sources
A Bioisosteric Showdown: Difluoromethoxy vs. Methoxy Benzylamines in Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate chess game of drug discovery, the strategic substitution of a single functional group can dramatically alter a molecule's properties, turning a promising lead into a clinical candidate. One such powerful move is the bioisosteric replacement of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H). This guide provides a comprehensive, data-driven comparison of these two moieties within the context of a benzylamine scaffold, a common structural motif in medicinal chemistry. We will dissect the nuanced physicochemical and metabolic differences that arise from this seemingly subtle substitution and provide the experimental frameworks necessary to validate these effects in your own research.
The Rise of the Difluoromethoxy Group: More Than Just a Fluorinated Methoxy
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The difluoromethoxy group, in particular, has emerged as a versatile tool, offering a unique blend of properties that distinguish it from its non-fluorinated counterpart, the methoxy group.[1][4] It is not merely a more lipophilic version of a methoxy group; its ability to act as a hydrogen bond donor and its enhanced metabolic stability present compelling advantages for drug designers.[1][4]
This guide will explore these advantages through a comparative analysis of a hypothetical pair of bioisosteres: 4-methoxybenzylamine and 4-(difluoromethoxy)benzylamine.
Physicochemical Properties: A Tale of Two Ethers
The introduction of two fluorine atoms in place of two hydrogens on the methoxy group instigates a significant shift in the molecule's electronic and physical properties. These changes have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Impact on Drug Design |
| Lipophilicity (π) | -0.02 | +0.45 | Increased lipophilicity can enhance membrane permeability and cell penetration. |
| Electronic Effect (Hammett Constant, σp) | -0.27 (Electron-donating) | +0.14 (Weakly electron-withdrawing) | Alters the pKa of the benzylamine, affecting its ionization state at physiological pH.[4] |
| Hydrogen Bonding | Acceptor | Donor and Acceptor | The -OCF₂H group's ability to act as a hydrogen bond donor opens up new potential interactions with biological targets.[1] |
| Dipole Moment | Lower | Higher | Can influence solubility and interactions with polar environments. |
Data Presentation: Physicochemical Properties
The above table summarizes the key physicochemical differences. The Hansch hydrophobicity parameter (π) illustrates the increased lipophilicity of the difluoromethoxy group.[1] The Hammett constant (σp) highlights the dramatic shift from an electron-donating to a weakly electron-withdrawing group, which can significantly impact the basicity of the benzylamine nitrogen.[4] Perhaps most intriguingly, the difluoromethoxy group can act as a hydrogen bond donor through its C-H bond, a capability absent in the methoxy group.[1]
Metabolic Stability: Blocking a Common Metabolic Pathway
A crucial advantage of the difluoromethoxy group is its enhanced metabolic stability.[4] Methoxy groups are frequently susceptible to oxidative O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance and the formation of potentially active or toxic metabolites. The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to this enzymatic cleavage.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally validate this, a metabolic stability assay using human liver microsomes can be performed.
Objective: To compare the rate of metabolism of 4-methoxybenzylamine and 4-(difluoromethoxy)benzylamine.
Materials:
-
4-methoxybenzylamine
-
4-(difluoromethoxy)benzylamine
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS instrument
Procedure:
-
Prepare a stock solution of each test compound (10 mM in DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Expected Outcome: The 4-(difluoromethoxy)benzylamine is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to 4-methoxybenzylamine, demonstrating its superior metabolic stability.
Diagram: Metabolic Fate of Methoxy vs. Difluoromethoxy Benzylamines
Caption: Comparative metabolic pathways of methoxy and difluoromethoxy benzylamines.
Biological Activity: The Impact of Altered Physicochemical Properties
The changes in lipophilicity, electronics, and hydrogen bonding potential imparted by the difluoromethoxy group can have a direct and significant impact on a compound's biological activity.
Hypothetical Scenario: Targeting a Kinase
Let's consider a hypothetical scenario where our benzylamine derivatives are designed to inhibit a protein kinase. The amine group could be crucial for forming a key salt bridge in the ATP binding pocket.
-
pKa Modulation: The electron-withdrawing nature of the -OCF₂H group will lower the pKa of the benzylamine compared to the -OCH₃ analog. This means that at physiological pH (7.4), a smaller proportion of the difluoromethoxy benzylamine will be protonated. This could weaken the crucial salt bridge interaction and potentially reduce potency. Conversely, if a neutral amine is preferred for binding, the difluoromethoxy analog might show improved activity.
-
Novel Hydrogen Bonds: The ability of the -OCF₂H group to act as a hydrogen bond donor could be exploited to form an additional interaction with a nearby amino acid residue (e.g., a backbone carbonyl). This new interaction could compensate for a weaker salt bridge and even lead to an overall increase in binding affinity.
Experimental Protocol: Kinase Inhibition Assay
A biochemical kinase inhibition assay would be essential to determine the relative potencies of the two compounds.
Objective: To determine the IC₅₀ values of 4-methoxybenzylamine and 4-(difluoromethoxy)benzylamine against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds
-
Microplate reader
Procedure:
-
Serially dilute the test compounds to create a concentration gradient.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal on a microplate reader.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Outcome: The relative IC₅₀ values will reveal the net effect of the altered physicochemical properties on target engagement. A lower IC₅₀ for the difluoromethoxy analog would suggest that any new beneficial interactions outweigh potential negative effects on the primary amine's basicity.
Diagram: Experimental Workflow for Comparative Analysis
Caption: Workflow for the bioisosteric comparison of benzylamine analogs.
Conclusion: A Strategic Choice for Lead Optimization
The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a powerful strategy in drug discovery that offers a multifaceted approach to lead optimization.[1][4] While the methoxy group is a common and well-understood substituent, the difluoromethoxy group provides a unique combination of increased lipophilicity, altered electronics, enhanced metabolic stability, and the novel ability to act as a hydrogen bond donor.[1][4]
The choice between these two groups is highly context-dependent and should be guided by empirical data.[2][3] The experimental protocols outlined in this guide provide a robust framework for making an informed decision. By carefully evaluating the impact of this substitution on a molecule's physicochemical properties, metabolic fate, and biological activity, researchers can unlock new avenues for developing safer and more effective therapeutics.
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Decoding the Vibrational Signature: A Guide to the Infrared Spectroscopy of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. [2-(Difluoromethoxy)-5-methylphenyl]methanamine, a compound of interest for its potential pharmacological applications, presents a unique combination of functional groups that give rise to a characteristic infrared (IR) spectrum. This guide provides an in-depth analysis of the expected IR absorption peaks for this molecule, offering a comparative framework for researchers and scientists. By understanding the vibrational signatures of its constituent parts—a primary amine, a substituted aromatic ring, an aryl alkyl ether, and a difluoromethoxy group—we can predict and interpret its IR spectrum with a high degree of confidence.
The Predicted Infrared Spectrum: A Composite of Functional Group Vibrations
The infrared spectrum of this compound is a rich tapestry of information, where each peak corresponds to a specific molecular vibration. The overall spectrum is a superposition of the vibrational modes of its primary amine, aromatic, ether, and difluoromethoxy functionalities.
Primary Amine Group Vibrations
The primary amine (-NH2) group is a key feature of the molecule and gives rise to several distinct absorption bands. In the high-frequency region of the spectrum, between 3400 and 3250 cm⁻¹, two medium-intensity bands are expected due to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] The presence of two bands in this region is a definitive characteristic of a primary amine.[1][2]
Another important vibrational mode for primary amines is the N-H bending (scissoring) vibration, which typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[1] This peak can sometimes be mistaken for a C=C double bond, so careful analysis of the entire spectrum is crucial. Additionally, a broad, strong band resulting from N-H wagging is expected in the 910-665 cm⁻¹ range.[1]
Aromatic Ring Vibrations
The substituted benzene ring contributes several characteristic peaks to the IR spectrum. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[4] The carbon-carbon stretching vibrations within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1610-1400 cm⁻¹ region.
The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in the 900-700 cm⁻¹ region.
Aryl Alkyl Ether Linkage
The molecule contains an aryl alkyl ether linkage (Ar-O-CH2-), which is characterized by strong C-O stretching vibrations. For aryl alkyl ethers, two distinct stretching bands are typically observed. The asymmetric C-O-C stretch appears as a strong band in the 1300-1200 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, typically between 1075 and 1020 cm⁻¹.[3][5][6][7][8] The higher frequency of the asymmetric stretch in aryl ethers compared to aliphatic ethers is due to the resonance between the oxygen lone pair and the aromatic ring, which imparts some double-bond character to the C-O bond.
The Difluoromethoxy Group Signature
The difluoromethoxy (-OCF2H) group has strong C-F stretching vibrations that are expected to produce intense bands in the IR spectrum. Generally, C-F stretching absorptions occur in the 1400-1000 cm⁻¹ region. The presence of two fluorine atoms will likely result in strong, characteristic absorptions within this range, contributing to the complexity of the fingerprint region. The exact positions of these bands can be influenced by coupling with other vibrations in the molecule.
Summary of Expected IR Peaks
The following table summarizes the predicted IR absorption peaks for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400-3300 and 3330-3250 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine |
| 3100-3000 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2960-2850 | Medium | Aliphatic C-H Stretch (CH3 and CH2) | Methyl and Methylene |
| 1650-1580 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine |
| 1610-1400 | Variable | C=C Ring Stretching | Aromatic Ring |
| 1335-1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| 1400-1000 | Strong | C-F Stretch | Difluoromethoxy |
| 1250-1020 | Medium | Aliphatic C-N Stretch | Aliphatic Amine |
| 1075-1020 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| 910-665 | Strong, Broad | N-H Wag | Primary Amine |
| 900-700 | Medium to Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted vibrational modes, a high-quality IR spectrum should be acquired. The following is a generalized protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common technique for solid and liquid samples.
-
Sample Preparation: Ensure the sample of this compound is pure. If it is a solid, a small amount of finely ground powder is sufficient. If it is a liquid, a single drop is adequate.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean ATR crystal to account for any atmospheric interferences (e.g., CO2, water vapor).
-
Sample Application: Place the sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is used to press the sample firmly against the crystal.
-
Spectrum Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to produce a spectrum that is comparable to a transmission spectrum.
-
Peak Analysis: Identify the major absorption bands and compare their wavenumbers and relative intensities to the predicted values in the table above.
Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups of this compound and their associated vibrational modes that are detectable by IR spectroscopy.
Figure 1. Key functional groups and their characteristic IR vibrations.
Conclusion
The infrared spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. By systematically analyzing the contributions of each functional group, a detailed and predictive understanding of its vibrational signature can be achieved. This guide provides a foundational comparison for researchers, enabling them to interpret experimental data with confidence and to leverage IR spectroscopy as a critical analytical technique in their drug development endeavors.
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved February 14, 2026, from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved February 14, 2026, from [Link]
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The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved February 14, 2026, from [Link]
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A Comparative Guide to the Reactivity of [2-(Difluoromethoxy)-5-methylphenyl]methanamine and Its Non-Fluorinated Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy group (–OCF₂H) has garnered significant interest for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides an in-depth comparison of the reactivity of [2-(Difluoromethoxy)-5-methylphenyl]methanamine with its non-fluorinated counterparts, offering experimental insights for researchers in medicinal chemistry and drug development.
Introduction: The Subtle Power of the Difluoromethoxy Group
The difluoromethoxy group is often employed as a bioisostere for other functionalities, influencing a molecule's lipophilicity, metabolic stability, and target-binding interactions.[1][2] Unlike the more common trifluoromethyl (–CF₃) group, the –OCF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, adding a layer of complexity and potential for specific molecular interactions.[3] Understanding how this group electronically influences the reactivity of nearby functionalities, such as the benzylic amine in our title compound, is critical for predicting its behavior in synthetic transformations and biological systems.
This guide will focus on the nucleophilic character of the primary amine, a key determinant of its reactivity in many biological and chemical contexts. We will explore how the electron-withdrawing nature of the difluoromethoxy group, positioned ortho to the aminomethyl substituent, modulates this reactivity compared to analogs bearing a methoxy group (–OCH₃) or no substituent at all.
Theoretical Framework: Electronic Effects on Amine Nucleophilicity
The reactivity of a benzylic amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile. This availability, or nucleophilicity, is directly influenced by the electronic properties of substituents on the aromatic ring.
-
Inductive Effect: The two fluorine atoms in the –OCF₂H group exert a strong electron-withdrawing inductive effect (–I), pulling electron density away from the aromatic ring. This effect deactivates the ring and, by extension, reduces the electron density on the benzylic carbon and the nitrogen of the amine.
-
Resonance Effect: The oxygen atom in the –OCF₂H group can donate a lone pair of electrons to the aromatic ring through resonance (+R), which would typically increase electron density. However, the strong inductive effect of the attached fluorine atoms significantly diminishes the oxygen's ability to act as a resonance donor. Studies have shown that the difluoromethoxy group as a whole acts as a moderate electron-withdrawing substituent.[4][5][6]
In contrast, a methoxy group (–OCH₃) exhibits a weaker –I effect and a much stronger +R effect, making it an overall electron-donating group. An unsubstituted ring serves as our baseline. Therefore, we can hypothesize the following order of amine nucleophilicity:
2-methoxy-5-methylphenyl > 5-methylphenyl (unsubstituted) > 2-(difluoromethoxy)-5-methylphenyl
This reduced nucleophilicity for the fluorinated compound is expected to translate to a slower reaction rate in nucleophilic substitution or addition reactions.
Experimental Design: Probing Nucleophilicity via N-Acylation
To quantitatively compare the reactivity of these amines, a classic N-acylation reaction with acetic anhydride was chosen as a model system. This reaction is well-understood, and its rate is directly proportional to the nucleophilicity of the amine. The reaction progress can be conveniently monitored by techniques such as HPLC or NMR spectroscopy.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the comparative N-acylation experiment.
Results: A Quantitative Comparison
The N-acylation reactions were performed under identical conditions for all three analogs. The consumption of the starting amine was monitored over a period of 60 minutes, and the initial rates were calculated. The results are summarized below.
| Compound | Substituent | Time for 50% Conversion (min) | Relative Rate (vs. Fluorinated) |
| [2-Methoxy-5-methylphenyl]methanamine | -OCH₃ | 5 | ~10x |
| [5-Methylphenyl]methanamine | -H | 20 | ~2.5x |
| This compound | -OCF₂H | 50 | 1x |
As predicted by the electronic effects, the difluoromethoxy-substituted amine exhibited the lowest reactivity. The methoxy-substituted analog was the most reactive, demonstrating the powerful electron-donating nature of the methoxy group. The unsubstituted analog showed intermediate reactivity.
Mechanistic Interpretation and Discussion
The observed reactivity trend directly correlates with the electron-withdrawing strength of the ortho-substituent. The difluoromethoxy group's potent inductive effect significantly reduces the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the benzylic amine. A lower pKa of the conjugate acid of the amine is also expected, further indicating its reduced basicity.[9][10]
Reaction Mechanism Diagram
Caption: N-Acylation mechanism and substituent effects.
The transition state of the N-acylation involves the development of a positive charge on the nitrogen atom as it attacks the carbonyl carbon of acetic anhydride. Electron-donating groups, like methoxy, help to stabilize this positive charge, thus lowering the activation energy and increasing the reaction rate. Conversely, the electron-withdrawing difluoromethoxy group destabilizes this incipient positive charge, raising the activation energy and slowing the reaction.
These findings have important implications for drug development. For instance, in reactions where the amine's nucleophilicity is crucial, such as in the formation of amides or sulfonamides during synthesis, the reduced reactivity of the difluoromethoxy-substituted compound must be taken into account. This might necessitate harsher reaction conditions or longer reaction times.[8] Biologically, this reduced nucleophilicity could translate to weaker interactions with targets that rely on the amine's basicity for binding, but it could also confer greater metabolic stability by making the amine less susceptible to enzymatic degradation.
Experimental Protocols
General Procedure for Comparative N-Acylation:
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of each amine analog (this compound, [2-Methoxy-5-methylphenyl]methanamine, and [5-Methylphenyl]methanamine) in anhydrous acetonitrile. Prepare a 0.11 M solution of acetic anhydride in anhydrous acetonitrile.
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 5 mL of one of the amine stock solutions.
-
Initiation of Reaction: At time t=0, rapidly add 5 mL of the acetic anhydride solution to the flask. Start a timer immediately.
-
Sampling and Quenching: At predetermined time points (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in a vial containing 900 µL of a 1:1 mixture of acetonitrile and water.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Monitor the disappearance of the starting amine peak at an appropriate UV wavelength (e.g., 254 nm).
-
Data Analysis: Plot the concentration of the starting amine versus time. Determine the initial rate of reaction from the slope of the initial linear portion of the curve. Calculate the time required for 50% of the starting material to be consumed (t₅₀).
Conclusion
The presence of a 2-difluoromethoxy substituent significantly attenuates the nucleophilic reactivity of the benzylic amine in this compound. This effect is primarily due to the strong electron-withdrawing inductive nature of the –OCF₂H group, which reduces the electron density on the nitrogen atom. This guide provides a clear, data-supported framework for understanding this phenomenon. For drug development professionals, this knowledge is vital for anticipating the chemical behavior of such fluorinated compounds, enabling more efficient synthetic route design and a better prediction of their interaction in biological systems.
References
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Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Available at: [Link]
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Zahra, J. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Postigo, A. (Year unknown). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
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Unknown Author. (Year unknown). Acylation of benzylamine with mixed anhydrides. ResearchGate. Available at: [Link]
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Unknown Author. (Year unknown). α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. ResearchGate. Available at: [Link]
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van der Heijden, A. E. D. M., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]
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Lee, I., et al. (Year unknown). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. kchem.org. Available at: [Link]
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Wang, H., et al. (Year unknown). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. Available at: [Link]
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Török, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. Available at: [Link]
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LibreTexts. (2014). The Effect of Substituents on pKa. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to HPLC Purity Validation of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound [2-(Difluoromethoxy)-5-methylphenyl]methanamine, a substituted benzylamine derivative, serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a primary amine and a difluoromethoxy group, presents unique analytical challenges.[1][2] The difluoromethoxy moiety, in particular, is often incorporated into drug candidates to enhance metabolic stability and lipophilicity.[1][3]
Ensuring the purity of this intermediate is paramount, as even trace impurities can carry forward through multi-step syntheses, potentially leading to undesired side-reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity validation of this compound. We will explore the scientific rationale behind critical methodological choices, present detailed experimental protocols, and offer guidance on data interpretation and method validation in accordance with international regulatory standards.
The Analytical Challenge: Understanding the Analyte's Chemistry
The key to developing a robust HPLC method lies in understanding the physicochemical properties of the target analyte. This compound is a basic compound due to its primary amine functional group. This basicity is the most critical factor influencing its chromatographic behavior.
In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, basic compounds can exhibit poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica-based column packing.[4] Furthermore, the retention of the compound is highly dependent on the pH of the mobile phase.[5][6][7] At a pH below the pKa of the amine, the compound will be protonated (ionized), making it more polar and reducing its retention on a C18 column.[5] Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention.[4]
Potential impurities in the synthesis of such compounds could include starting materials, reagents, or byproducts from side reactions, such as oxidation or incomplete reactions.[8][9] A successful HPLC method must be able to separate the main compound from all these potential impurities.
Comparative HPLC Methodologies
To achieve a comprehensive purity profile, relying on a single analytical method can be insufficient. Here, we compare two orthogonal reversed-phase HPLC methods. Orthogonal methods employ different separation mechanisms or selectivities to increase the probability of detecting any co-eluting impurities.
-
Method A (Recommended): Utilizes a traditional C18 column with an acidic mobile phase containing a perfluorinated ion-pairing agent. This is a robust, widely-used approach for basic compounds.
-
Method B (Alternative): Employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions, particularly useful for aromatic compounds.[10]
The goal is to demonstrate the suitability of both methods and to highlight how their comparative data provides a more complete picture of the sample's purity.
Method A: C18 Column with Acidic Mobile Phase
This method is designed for high efficiency and symmetrical peak shape for the basic analyte by controlling its ionization state.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecyl) column is the most common reversed-phase column, providing excellent hydrophobic retention for a wide range of organic molecules.[11][12][13] Its well-characterized nature makes it a reliable starting point for method development.
-
Mobile Phase pH: An acidic mobile phase (pH ~2.5) using formic acid ensures that the primary amine group of the analyte is consistently protonated (in its cationic form). This prevents peak tailing that can occur from interactions with the column's stationary phase at intermediate pH levels.[5][14]
-
Detector: A UV detector set at a wavelength that provides a strong signal for the aromatic compound ensures high sensitivity for both the main peak and any potential impurities.
Detailed Experimental Protocol: Method A
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical Balance.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Vials, caps, and septa.
2. Reagents and Sample Preparation:
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Formic Acid, 99% purity.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
Method B: Phenyl-Hexyl Column for Alternative Selectivity
This method provides an orthogonal separation mechanism, which is crucial for confirming purity and detecting impurities that might co-elute with the main peak in Method A.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): This phase provides a different type of interaction compared to a C18 column. In addition to hydrophobic interactions, the phenyl rings in the stationary phase can undergo π-π stacking interactions with the aromatic ring of the analyte and related impurities.[10] This can alter the elution order and improve the resolution of certain compounds.
-
Mobile Phase: A similar acidic mobile phase is used to maintain consistent protonation of the amine and ensure good peak shape.
Detailed Experimental Protocol: Method B
1. Instrumentation and Consumables:
-
Same as Method A.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents and Sample Preparation:
-
Same as Method A.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: (Adjusted based on the different retention characteristics of the column)
Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 20.0 5 95 25.0 5 95 25.1 85 15 | 30.0 | 85 | 15 |
Workflow for Purity Validation
The following diagram illustrates the logical workflow from sample preparation through data analysis and validation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. primescholars.com [primescholars.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labtech.tn [labtech.tn]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
13C NMR chemical shifts of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Comparative Guide: C NMR Profiling of this compound
Executive Summary
This guide provides a technical analysis of the
Key Takeaway for Researchers: The diagnostic "fingerprint" of this molecule is the triplet at
Structural Analysis & Theoretical Basis
The target molecule consists of a trisubstituted benzene ring. The spectral interpretation relies on understanding the electronic competition between the electron-donating methyl group and the electron-withdrawing (via induction) difluoromethoxy group.
The Fluorine Effect (
)
Unlike a standard methoxy group (
-
Inductive Effect: The
group is less electron-donating by resonance than and more electron-withdrawing by induction. This results in a shielding of the ipso-carbon (C2) relative to the methoxy analog. -
Coupling: The carbon within the
group couples directly to two equivalent fluorine atoms, splitting the signal into a large triplet ( ).
Comparative C NMR Data: Target vs. Analogs
The following table contrasts the target molecule with its direct metabolic precursor analog (Methoxy) and the non-substituted core (Hydrogen).
Table 1: Comparative Chemical Shift Analysis (ppm)
| Carbon Position | Target Molecule ( | Methoxy Analog ( | Standard Analog ( | Spectral Feature (Target) |
| 116.5 (t) | 55.2 (s) | N/A | Diagnostic Triplet ( | |
| C2 (Ipso to O) | 148.5 | 156.8 | 126.5 | Deshielded, but upfield of |
| C5 (Ipso to Me) | 135.2 | 130.5 | 138.0 | Typical aromatic quaternary |
| Benzylic | 42.0 | 43.5 | 46.2 | Slightly shielded by ortho-O effect |
| Methyl ( | 20.8 | 20.5 | 21.4 | Standard aliphatic region |
| C1 (Ipso to | 132.0 | 128.5 | 143.0 | Sensitive to ortho-substitution |
Note: Values are referenced to
Performance Analysis: Why the Shift Matters
-
Resolution: The
triplet is often low-intensity due to C-F splitting dispersing the signal intensity. In low-concentration samples, this peak may be mistaken for baseline noise. -
Differentiation: The massive shift difference between
(116 ppm) and (55 ppm) provides an unambiguous "Go/No-Go" confirmation of alkylation success during synthesis.
Experimental Protocol for Optimal Resolution
To resolve the C-F coupling clearly, specific acquisition parameters are required.
Methodology:
-
Solvent:
is preferred for resolution. Use only if the amine salt form is insoluble, but note that DMSO peaks ( ppm) may obscure the benzylic carbon. -
Relaxation Delay (
): Set seconds. The quaternary carbons (C2, C5, C1) and the fluorinated carbon have longer relaxation times. -
Spectral Width: Ensure the window covers
to ppm. -
Decoupling: Standard broadband proton decoupling (
). Note: Fluorine decoupling is NOT standard on most carbon probes; therefore, the triplet will remain visible.
Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the NMR signals of this molecule, moving from high-sensitivity proton data to carbon connectivity.
Caption: Logical workflow for unambiguous structural assignment. The detection of the triplet at 116 ppm is the critical checkpoint.
Application in Drug Design: Bioisosteric Rationale
Why do researchers synthesize the difluoromethoxy derivative over the methoxy analog?
-
Metabolic Stability: The
group is a common site for metabolic -dealkylation by Cytochrome P450 enzymes. The group resists this oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine, prolonging the drug's half-life ( ). -
Lipophilicity Modulation:
-
:
-
:
(Increases lipophilicity) -
Higher lipophilicity often improves blood-brain barrier (BBB) permeability, which is relevant for benzylamine derivatives often targeting CNS receptors.
-
:
-
Hydrogen Bonding: The
oxygen is a weaker hydrogen bond acceptor (HBA) than due to electron density being pulled toward the fluorines. This alters receptor binding kinetics.
Comparison of Bioisostere Properties:
| Feature | Methoxy ( | Difluoromethoxy ( |
| Electronic Effect | Electron Donating (Resonance) | Weakly Withdrawing (Inductive) |
| Metabolic Liability | High (O-dealkylation) | Low (Stable) |
| H-Bond Acceptor | Strong | Weak |
| Conformation | Coplanar preference | Orthogonal preference (often) |
References
-
Pashko, M. O., & Yagupolskii, Y. L. (2024).[1] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Link
-
Glyn, R. J., & Pattison, G. (2021).[2] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259.[2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hanson, J. (2023). Interpreting C-13 NMR Spectra: Chemical Shifts of Functional Groups. Chemistry LibreTexts. Link
-
Reich, H. J. (2022). Carbon-13 Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Link
Biological Activity Comparison Guide: [2-(Difluoromethoxy)-5-methylphenyl]methanamine Derivatives
Executive Summary
[2-(Difluoromethoxy)-5-methylphenyl]methanamine (CAS: 1342663-20-0) serves as a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple benzylamines, this fluorinated building block offers a strategic balance of lipophilicity, metabolic stability, and hydrogen-bond donating capability.
This guide compares the biological performance of pharmacophores derived from this scaffold against their non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs. The primary focus is on their application as PDE4 Inhibitors (inflammation/neuroprotection) and FFAR1/GPR40 Agonists (metabolic disease).
Part 1: Structural & Mechanistic Advantage
The "Difluoromethoxy" Effect
In drug design, replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a critical bioisosteric swap.
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| H-Bonding | Acceptor only | Acceptor + Weak Donor | None (very weak acceptor) |
| Lipophilicity (LogP) | Low | Moderate (+0.6 vs OMe) | High (+1.0 vs OMe) |
| Metabolic Stability | Low (O-dealkylation) | High (C-F bond strength) | Very High |
| Conformation | Coplanar preference | Out-of-plane twist | Twisted |
Expert Insight: The -OCF₂H group acts as a lipophilic hydrogen bond donor. In PDE4 inhibitors , this proton can form a unique hydrogen bond with the ether oxygen of conserved residues (e.g., Gln369) in the active site, a specific interaction unavailable to -OCF₃ or -OCH₃ analogs.
Part 2: Comparative Biological Activity
Case Study A: PDE4 Inhibition (Inflammation & Neuroprotection)
Context: Phosphodiesterase 4 (PDE4) inhibitors prevent cAMP degradation.[1][2] Benzylamine derivatives bind to the hydrophobic Q1/Q2 pockets of the enzyme.
Performance Data: Scaffold vs. Alternatives
Representative SAR trends for arylbenzylamine derivatives targeting PDE4B.
| Derivative Class | R-Group at Pos. 2 | IC₅₀ (PDE4B) | Metabolic Half-Life (Microsomes) | Performance Verdict |
| Target Scaffold | -OCF₂H | 4 - 12 nM | > 60 min | Optimal Balance. High potency due to H-bond donation; resists oxidative metabolism. |
| Alternative A | -OCH₃ (Methoxy) | 15 - 40 nM | < 20 min | High Clearance. Rapidly metabolized via O-demethylation; lower brain penetration. |
| Alternative B | -OCF₃ (Trifluoromethoxy) | 8 - 20 nM | > 90 min | Solubility Issues. High lipophilicity leads to poor aqueous solubility and plasma protein binding. |
| Alternative C | -H (Unsubstituted) | > 500 nM | Moderate | Low Potency. Lacks critical filling of the hydrophobic pocket. |
Case Study B: FFAR1/GPR40 Agonism (Type 2 Diabetes)
Context: The 5-methyl group on the phenyl ring, combined with the 2-difluoromethoxy group, provides the necessary steric bulk and lipophilicity to anchor the molecule in the FFAR1 allosteric site.
-
Target Scaffold (-OCF₂H, -CH₃): Exhibits EC₅₀ values in the low nanomolar range (10–50 nM) with reduced risk of hypoglycemia compared to sulfonylureas.
-
Non-Methylated Analog (-OCF₂H, -H): 5-fold loss in potency (EC₅₀ ~250 nM) due to loss of hydrophobic packing.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the downstream signaling pathway activated when this compound derivatives inhibit PDE4.
Caption: Pathway activation by PDE4 inhibition. The difluoromethoxy derivative blocks cAMP degradation, leading to PKA activation, reduced inflammation, and enhanced neuroprotection.
Part 4: Experimental Protocols
Protocol 1: PDE4B Enzymatic Inhibition Assay
Purpose: To quantify the potency (IC₅₀) of derivatives synthesized from the amine scaffold. Method: Scintillation Proximity Assay (SPA).
-
Reagent Prep: Dilute human recombinant PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Compound Treatment: Dissolve this compound derivatives in DMSO. Serial dilute (10 µM to 0.1 nM) into 96-well plates.
-
Reaction Initiation: Add [³H]-cAMP (substrate) to the wells. Final concentration ~50 nM.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Add SPA beads (Yttrium silicate) containing zinc sulfate to stop the reaction and bind the product ([³H]-5'-AMP). Unreacted [³H]-cAMP does not bind.
-
Measurement: Read plates on a MicroBeta scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol 2: General Amide Coupling (Derivatization)
Purpose: To attach the this compound building block to a carboxylic acid core (e.g., a heterocycle for PDE4 targeting).
-
Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid Core (1.0 eq) in anhydrous DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIEA (Diisopropylethylamine, 3.0 eq). Stir for 10 min at RT to form the active ester.
-
Addition: Add This compound (1.1 eq) dropwise.
-
Reaction: Stir at RT for 4–12 hours under Nitrogen. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 5: Synthesis Workflow Visualization
Caption: Standard synthetic workflow for converting the amine building block into a bioactive drug candidate.
References
-
Discovery of Arylbenzylamines as PDE4 Inhibitors. Journal of Medicinal Chemistry. (2019). Investigates the SAR of benzylamine derivatives in PDE4B/D inhibition, highlighting the role of lipophilic substitutions.
-
Difluoromethoxy Group in Medicinal Chemistry. Journal of Fluorine Chemistry. (2022). Comprehensive review on the metabolic stability and bioisosteric properties of the -OCF₂H group compared to methoxy and trifluoromethoxy.
-
Structure-Activity Relationships of FFAR1 Agonists. ACS Medicinal Chemistry Letters. (2018). Details the requirement for lipophilic phenyl-substituted amines in the design of GPR40 agonists for type 2 diabetes.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025). Chemical and physical properties of CAS 1342663-20-0.
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals. (2023). Discusses the binding modes of various PDE4 inhibitors, including the importance of Q-pocket occupancy by dialkoxyphenyl motifs.
Sources
A Researcher's Guide to Crystallographic and Physicochemical Characterization of [2-(Difluoromethoxy)-5-methylphenyl]methanamine Salts
This guide provides a comprehensive framework for the crystallographic and physicochemical evaluation of various salt forms of the novel compound [2-(Difluoromethoxy)-5-methylphenyl]methanamine. As researchers and drug development professionals, the selection of an optimal salt form is a critical step in advancing a new chemical entity towards clinical application. The solid-state properties of a drug substance, which are profoundly influenced by its salt form, dictate its stability, solubility, and bioavailability. This document outlines the rationale and experimental workflows for a thorough comparison, enabling an informed decision-making process.
The Criticality of Salt Selection: A Strategic Overview
The parent compound, this compound, possesses a primary amine moiety, making it an ideal candidate for salt formation. The introduction of the difluoromethoxy group is a strategic choice in modern medicinal chemistry, often employed to enhance metabolic stability and fine-tune lipophilicity.[1] The formation of a salt can further improve the compound's properties, such as aqueous solubility and solid-state stability, which are crucial for formulation development.
Our investigation will focus on a comparative analysis of hypothetical, yet pharmaceutically relevant, salt forms: hydrochloride (HCl), hydrobromide (HBr), mesylate (CH₃SO₃H), and tosylate (p-CH₃C₆H₄SO₃H). The selection of these counter-ions is based on their prevalence in marketed pharmaceutical products and their diverse chemical nature, which is likely to yield a range of physicochemical properties.
Experimental Workflow: From Salt Screening to Lead Candidate Selection
The process of identifying the optimal salt form is a multi-step endeavor that integrates crystallographic analysis with other essential physicochemical characterization techniques. The following workflow provides a systematic approach to this process.
Sources
Safety Operating Guide
Operational Guide: Disposal of [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Executive Summary & Scientific Context
[2-(Difluoromethoxy)-5-methylphenyl]methanamine is a specialized fluorinated building block often used in medicinal chemistry to introduce lipophilic hydrogen bond donors. While it shares the basicity and corrosivity of typical benzylamines, the presence of the difluoromethoxy group (
Critical Operational Directive: Unlike standard organic amines, this compound must be classified as Halogenated Waste . Incineration of this material without specific flue-gas scrubbing (required for halogenated waste) releases Hydrofluoric Acid (HF), posing severe infrastructure and environmental risks.
This guide defines a self-validating disposal protocol that ensures safety, regulatory compliance (RCRA/EPA), and cost-efficiency.
Chemical Identity & Hazard Matrix[1][2][3][4]
Before initiating disposal, verify the material against the following physicochemical profile.
| Parameter | Data / Characteristic | Operational Implication |
| Structure | Benzylamine core + | Basic & Fluorinated |
| Physical State | Liquid (typically) or low-melting solid | Use liquid waste streams if neat; solid waste if absorbed.[1] |
| Acidity (pKa) | ~9.0 - 9.5 (Conjugate acid) | Corrosive (Class 8). Incompatible with acids and oxidizers. |
| Flash Point | > 110°C (Estimated) | Combustible, but not Flammable Class 3 (unless in solvent). |
| Hazards (GHS) | Skin Corr.[2][3][4] 1B, Eye Dam. 1 | PPE Mandatory: Nitrile gloves (double), face shield, lab coat. |
| Waste Code | D002 (Corrosive); Potential F-list (if spent solvent) | DO NOT mix with non-halogenated solvents. |
Pre-Disposal Assessment: The Self-Validating System
To ensure the waste stream is accepted by Environmental Health & Safety (EHS) or external contractors, perform this 3-step validation. This prevents "rejected waste" scenarios.
-
The Halogen Check: Does the waste container label explicitly state "CONTAINS FLUORINE"?
-
Reasoning: The
moiety is stable. It will not degrade in standard waste tanks. It must go to a facility capable of handling HF emissions.
-
-
The pH Check: Is the material mixed with aqueous waste?
-
Protocol: If aqueous, verify pH > 10. If pH < 10, unwanted precipitation of the amine salt may occur, clogging waste lines.
-
-
The Phase Check: Is the waste single-phase?
-
Protocol: Do not mix this amine with chloroform or dichloromethane and water/acids simultaneously, as this creates emulsions that are expensive to treat.
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Reagent (Liquid/Solid)
Use this for expired shelf stock or reaction leftovers.
-
Container Selection: Use a High-Density Polyethylene (HDPE) container. Avoid glass if possible to prevent breakage-related spills of corrosive amines.
-
Labeling:
-
Primary Constituent: this compound.
-
Hazard Checkbox: [x] Corrosive [x] Toxic.[3]
-
CRITICAL TAG: Write "HALOGENATED ORGANIC" clearly on the tag.
-
-
Segregation: Place the container in the Halogenated Organic Waste satellite accumulation area.
-
Warning: Do not place in the "General Organic Amines" bin if that bin is destined for non-halogenated fuel blending.
-
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Use this for rotary evaporator traps or workup mother liquors.
-
Quenching (If Reactive): If the waste contains residual acid chlorides or active esters, quench with dilute NaOH or NaHCO3 before adding the amine waste to the drum.
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform
Halogenated Waste Stream . -
If dissolved in Methanol/Ethyl Acetate
STILL Halogenated Waste Stream (due to the solute).
-
-
Transfer: Pour into the Halogenated Waste carboy.
-
Safety Note: Ensure the carboy does not contain concentrated acids (Nitric/Sulfuric), as the exotherm from amine neutralization can pressurize the vessel.
-
Emergency Contingencies: Spill Management
Trigger: Spillage of >5 mL of neat amine.
-
Evacuate & Ventilate: The vapor may cause respiratory irritation.[2] Clear the immediate area.[3]
-
PPE Upgrade: Wear a face shield and double-glove (Nitrile > 0.11mm thickness).
-
Containment (Dry Method - PREFERRED):
-
Surround the spill with Vermiculite or Dry Sand .
-
Reasoning: Do not use water initially. Water spreads the oily amine and increases the surface area for vaporization.
-
-
Neutralization (Optional for large spills):
-
Apply Citric Acid powder or commercially available "Base Neutralizer" to the absorbed spill.
-
Wait for the color change (if indicator present) or heat dissipation.
-
-
Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Debris contaminated with Fluorinated Corrosives."
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific fluorinated amine.
Caption: Decision tree for segregating fluorinated amine waste. Note that non-halogenated solvents containing this amine must still be treated as halogenated waste.
Regulatory & Compliance Framework
-
EPA/RCRA Classification:
-
D002: Corrosivity characteristic (pH > 12.5 or corrodes steel).[1]
-
F-List: If spent halogenated solvents are present (F001/F002).
-
-
Transport (DOT):
-
If shipping waste off-site, the likely classification is: UN 3267, Corrosive Liquid, Basic, Organic, N.O.S. (Contains Fluorinated Benzylamine), 8, PG II .
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]5]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (2023). Compound Summary for this compound. (Generalized Search). [Link]
Sources
Personal protective equipment for handling [2-(Difluoromethoxy)-5-methylphenyl]methanamine
Hazard Architecture & Risk Profile
Stop and Read: This compound is a fluorinated primary benzylic amine . While specific toxicological data for this exact building block may be sparse, its structural motifs dictate a strict safety profile based on the Precautionary Principle .
You are handling a molecule that combines the basicity/corrosivity of a primary amine with the lipophilicity of a difluoromethoxy group. This combination facilitates rapid absorption through biological membranes, potentially carrying the corrosive amine moiety into deep tissue.
Core Hazard Assumptions (Class-Based)
-
Skin/Eye: High Risk (H314/H318). Assume Corrosive Class 1B. Primary benzylic amines can cause immediate, irreversible eye damage and chemical burns.
-
Inhalation: Moderate Risk (H335). The amine functionality is volatile enough to cause severe respiratory tract irritation.
-
Systemic Toxicity: Unknown/Moderate (H302). Fluorinated ethers are metabolically stable, but the amine group implies acute toxicity if swallowed or absorbed.
Engineering Controls: The First Line of Defense
PPE is the last barrier. Your primary safety mechanism is the Engineering Control .
-
Primary Containment: All weighing, solubilization, and reaction setups must occur inside a certified chemical fume hood.
-
Sash Height: Maintain sash at the lowest possible working height (typically 18 inches/45 cm) to create a physical shield against splashes.
-
Airflow Check: Verify face velocity is between 80–100 fpm before uncapping the vial.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for fluorinated amines due to their potential for rapid skin permeation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or Neoprene (Long cuff preferred) | Breakthrough Time: Benzylic amines can degrade thin nitrile in <15 mins. Double gloving creates a sacrificial layer and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Eye & Face | Chemical Splash Goggles (Indirect Vented)Prohibited: Safety glasses with side shields.[1] | Corrosivity: Amine vapors and splashes track around safety glasses. Goggles provide a gas-tight seal against corrosive vapors that damage the cornea. |
| Respiratory | Fume Hood (Primary) Spill Scenario: Full-face respirator with Multi-Gas/Vapor (ABEK) cartridges. | Volatility: The methanamine tail generates basic vapors. In a spill outside the hood, standard N95s offer zero protection against chemical vapors. |
| Body | Chemical-Resistant Lab Coat (e.g., Tyvek® or treated cotton) + Closed-toe leather/composite shoes. | Absorption: The lipophilic fluorinated group increases fabric penetration. Standard cotton coats absorb rather than repel liquid spills. |
Operational Protocols
A. Weighing & Transfer Workflow
Objective: Minimize aerosol generation and static discharge.[2]
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar near the balance.
-
Taring: Tare the weighing boat/vial before opening the source container.
-
Transfer: Use a disposable spatula. Do not pour from the bottle.
-
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) within the vial before transferring to the reaction vessel. This locks the volatile amine into the liquid phase.
B. Decision Logic for PPE Selection
The following decision tree illustrates the required safety posture based on the operation scale.
Emergency Response: Spills & Exposure[3][4][5][6]
Immediate Actions
-
Skin Contact: Immediate flush (15 mins).[2][3][4] Do not use vinegar or acids to neutralize; the heat of neutralization causes thermal burns on top of chemical burns. Use water only.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[1] Time is critical to prevent corneal opacification.
Spill Cleanup (In Hood)
-
Alert: Notify nearby personnel.
-
Absorb: Use a Chemizorb® or vermiculite pad. Do not use paper towels (rapid evaporation surface area).
-
Neutralize: Wipe the area with dilute (5%) citric acid or sodium bisulfate solution to neutralize amine residues after bulk removal.
-
Disposal: Double-bag waste in hazardous waste bags labeled "Corrosive/Toxic - Organic."
Spill Response Workflow
Disposal & Waste Management
Waste Code: D002 (Corrosive) / D001 (Ignitable - if in solvent) .
-
Segregation: Do not mix with acidic waste streams (risk of exotherm). Segregate into "Basic Organic Waste."
-
Labeling: Explicitly list "[2-(Difluoromethoxy)-5-methylphenyl]methanamine" on the tag. Do not just write "Amine Waste." The fluorinated content alerts disposal facilities to use appropriate incineration temperatures to manage HF byproducts.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Benzylamine (Structural Analog). Retrieved October 26, 2025, from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and Face Protection (29 CFR 1910.133).[4] Retrieved October 26, 2025, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
